N-phenylpyrrolidine-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylpyrrolidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGHBFTQNIGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940269 | |
| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18792-49-9 | |
| Record name | NSC124002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N-PHENYLTHIOCARBAMOYL)PYRROLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation of N-phenylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylpyrrolidine-1-carbothioamide is a disubstituted thiourea derivative incorporating a phenyl ring and a pyrrolidine moiety. Thioureas are a significant class of organic compounds with a wide range of applications, serving as crucial intermediates in the synthesis of various heterocyclic compounds and exhibiting diverse biological activities. This guide provides a comprehensive overview of the formation mechanism of this compound, detailing the underlying chemical principles, experimental protocols, and factors influencing the reaction's efficiency.
Core Reaction Mechanism: Nucleophilic Addition
The formation of this compound proceeds through the nucleophilic addition of pyrrolidine to phenyl isothiocyanate. This reaction is a classic example of the synthesis of thioureas from amines and isothiocyanates.
The isothiocyanate group (-N=C=S) features an electrophilic carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The nitrogen atom of the pyrrolidine ring, possessing a lone pair of electrons, acts as a nucleophile. The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.
-
Formation of a Zwitterionic Intermediate: This initial attack results in the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen atom from the pyrrolidine bears a positive charge, and the sulfur atom of the thiocarbonyl group carries a negative charge.
-
Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the positively charged pyrrolidine nitrogen to the negatively charged sulfur atom. This step is often facilitated by a second molecule of the amine (pyrrolidine) or the solvent, leading to the formation of the stable, neutral this compound product.
The overall reaction is generally efficient and proceeds readily under mild conditions.
Experimental Protocols
The synthesis of this compound is a straightforward procedure. The following protocol is based on established literature methods.[1]
Materials:
-
Phenyl isothiocyanate (0.1 mol)
-
Pyrrolidine (0.1 mol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of phenyl isothiocyanate (0.1 mol) and pyrrolidine (0.1 mol) is prepared in a round-bottom flask.
-
Ethanol (20 mL) is added to the mixture as a solvent.
-
The reaction mixture is stirred and heated to reflux for 4 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.
-
The resulting solid, this compound, is collected by filtration.
-
The crude product can be further purified by recrystallization from ethanol to obtain single crystals suitable for analysis.
Yield:
This protocol typically affords the title compound in a yield of approximately 80%.[1]
Quantitative Data and Reaction Optimization
While the reaction between phenyl isothiocyanate and pyrrolidine is generally high-yielding, several factors can be optimized to improve the efficiency and purity of the product. The following table summarizes key parameters and their effects on the synthesis of thioureas.
| Parameter | Variation | Effect on Yield/Rate | Remarks |
| Solvent | Ethanol, Dichloromethane, Acetonitrile | The reaction is typically efficient in polar aprotic and protic solvents. Ethanol is a common and effective choice. | Solvent polarity can influence the stability of the zwitterionic intermediate and the rate of proton transfer. |
| Temperature | Room Temperature to Reflux | Increasing the temperature generally increases the reaction rate. Refluxing in ethanol ensures a reasonable reaction time. | For highly reactive amines and isothiocyanates, the reaction can often proceed to completion at room temperature. |
| Stoichiometry | Equimolar amounts of reactants | Using a 1:1 molar ratio of phenyl isothiocyanate to pyrrolidine is standard for this synthesis. | An excess of the amine can sometimes be used to drive the reaction to completion, but may complicate purification. |
| Catalysis | Uncatalyzed is common | The reaction generally proceeds efficiently without a catalyst. | In some cases, for less reactive amines or isothiocyanates, a base catalyst can be employed to deprotonate the amine, increasing its nucleophilicity. |
| Reaction Conditions | Conventional heating vs. Mechanochemistry | Mechanochemical synthesis (ball milling) can lead to quantitative yields in shorter reaction times and without the need for a solvent. | This "green chemistry" approach offers advantages in terms of reduced waste and energy consumption. |
Conclusion
The formation of this compound is a robust and well-understood chemical transformation, primarily proceeding through a nucleophilic addition mechanism. The synthesis is characterized by its simplicity, high yields, and the mild conditions required. For professionals in drug development and chemical research, a thorough understanding of this reaction mechanism and the factors influencing its outcome is essential for the efficient synthesis of this and related thiourea-containing molecules. Further optimization, particularly through the exploration of solvent-free mechanochemical methods, presents a promising avenue for more sustainable and efficient production.
References
Unveiling the Three-Dimensional Architecture of N-phenylpyrrolidine-1-carbothioamide: A Crystallographic Guide
For Immediate Release
WEIFANG, CHINA – This technical guide provides an in-depth analysis of the crystal structure of N-phenylpyrrolidine-1-carbothioamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization.
The determination of the three-dimensional structure of this compound (C₁₁H₁₄N₂S) provides critical insights into its conformational properties and potential intermolecular interactions, which are fundamental for understanding its biological activity and for the rational design of new therapeutic agents.
I. Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c. The unit cell parameters and other crystallographic data are summarized in the table below.
| Parameter | Value |
| Formula | C₁₁H₁₄N₂S |
| Molecular Weight | 206.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.195 (2) |
| b (Å) | 8.5694 (17) |
| c (Å) | 11.414 (2) |
| β (°) | 108.03 (3) |
| Volume (ų) | 1041.2 (4) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| µ (mm⁻¹) | 0.27 |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.119 |
| S | 1.30 |
II. Molecular Geometry
The molecular structure of this compound features a central carbothioamide group linking a phenyl ring and a pyrrolidine ring. The precise bond lengths and angles determined from the crystal structure analysis are crucial for understanding the molecule's conformation and electronic properties.
Selected Bond Lengths
| Bond | Length (Å) |
| S1—C7 | 1.6892 (17) |
| N1—C7 | 1.371 (2) |
| N2—C7 | 1.332 (2) |
| N2—C8 | 1.472 (2) |
| N2—C11 | 1.468 (2) |
| C9—C10 | 1.527 (3) |
| C4—C3 | 1.388 (3) |
Selected Bond Angles
| Angle | Value (°) |
| N1—C7—N2 | 116.43 (15) |
| N1—C7—S1 | 119.38 (12) |
| N2—C7—S1 | 124.19 (12) |
| C7—N2—C11 | 124.93 (14) |
| C7—N2—C8 | 121.19 (14) |
| C11—N2—C8 | 113.84 (13) |
III. Experimental Protocols
Synthesis of this compound[1]
A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) was stirred in refluxing ethanol (20 mL) for 4 hours. The reaction yielded the title compound (0.080 mol, 80% yield). Single crystals suitable for X-ray diffraction measurements were obtained by recrystallization from ethanol at room temperature.[1]
X-ray Crystallography[1]
A single crystal with dimensions 0.25 × 0.20 × 0.18 mm was used for data collection on an Enraf–Nonius CAD-4 diffractometer.[1] A total of 4554 reflections were measured, of which 2393 were independent.[1] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. No absorption correction was applied.[1]
IV. Intermolecular Interactions
The crystal packing of this compound is stabilized by intermolecular N—H⋯S hydrogen bonds.[1] These interactions are crucial in the formation of the supramolecular assembly in the solid state.
References
Spectroscopic Characterization of N-phenylpyrrolidine-1-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of N-phenylpyrrolidine-1-carbothioamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete experimental dataset for this specific compound in published literature, this guide presents a comprehensive spectroscopic profile based on closely related analogues and established principles of spectroscopic interpretation for thiourea derivatives. The methodologies and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are detailed herein. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and analysis of this compound and similar compounds.
Introduction
This compound belongs to the thiourea class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural features of this compound, incorporating a phenyl ring, a pyrrolidine moiety, and a carbothioamide group, make it a promising scaffold for the design of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
This guide outlines the standard spectroscopic techniques employed in the characterization of this compound and provides an expected data profile based on the analysis of analogous structures found in the literature.
Synthesis and Structure
This compound can be synthesized via the reaction of phenyl isothiocyanate with pyrrolidine. The crystal structure of the compound has been reported, confirming its molecular connectivity and solid-state conformation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | m | 5H | Aromatic protons (phenyl group) |
| ~ 3.8 - 3.6 | t | 4H | -CH₂- (pyrrolidine ring, adjacent to N) |
| ~ 2.1 - 1.9 | m | 4H | -CH₂- (pyrrolidine ring) |
| ~ 8.0 (broad s) | s | 1H | N-H |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 - 175 | C=S (thiocarbonyl) |
| ~ 140 - 138 | Aromatic C (quaternary, attached to N) |
| ~ 130 - 125 | Aromatic CH |
| ~ 50 - 48 | -CH₂- (pyrrolidine ring, adjacent to N) |
| ~ 26 - 24 | -CH₂- (pyrrolidine ring) |
Note: The chemical shifts are estimations based on data from N-phenylpiperidine-1-carbothioamide and other N-aryl thioureas.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (in KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Medium | N-H stretching |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1590 | Strong | C=C stretching (aromatic) |
| ~ 1540 | Strong | N-H bending and C-N stretching (Amide II band) |
| ~ 1350 | Strong | C-N stretching and C=S stretching (Thioamide I band) |
| ~ 750 and 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: The band positions are estimations based on general values for thiourea derivatives.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum from a thin film or a solution in a suitable solvent.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected UV-Vis Absorption Maxima (in Methanol or Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 250 - 270 | High | π → π* (aromatic system) |
| ~ 280 - 300 | Medium | n → π* (thiocarbonyl group) |
Note: The absorption maxima are estimations based on the electronic properties of the phenyl and thiocarbonyl chromophores.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm), using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| [M]⁺ | Moderate | Molecular ion |
| [M - SH]⁺ | Fragment | Loss of a sulfhydryl radical |
| [C₆H₅NCS]⁺ | Fragment | Phenyl isothiocyanate fragment |
| [C₄H₈N]⁺ | Fragment | Pyrrolidine fragment |
| [C₆H₅]⁺ | Fragment | Phenyl cation |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural components of this compound and their expected spectroscopic signatures.
Caption: Correlation of structural moieties with their expected spectroscopic signals.
Conclusion
The Multifaceted Biological Activities of N-Phenylpyrrolidine-1-carbothioamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpyrrolidine-1-carbothioamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several thiourea derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and inhibition of tumor progression.[1][2]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The pyrrolidine moiety is a common feature in many inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[3][4] Overexpression of CDK2 is associated with uncontrolled cell proliferation in various cancers. This compound derivatives that target CDK2 can induce cell cycle arrest, thereby preventing the replication of cancer cells.[3]
Sphingosine Kinase 1 (SK1) Inhibition
Sphingosine kinase 1 is another important target in cancer therapy. It produces sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation. The carbothioamide scaffold has been found in several SK1 inhibitors, suggesting that this compound derivatives may also exert their anticancer effects through this pathway.[5][6]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various pyrrolidine and thiourea derivatives against a range of cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrrolidine-carboxamide derivative 7g | A-549 (Lung), MCF-7 (Breast), HT-29 (Colon) | Mean IC50 = 0.90 µM | [3] |
| Pyrrolidine-carboxamide derivatives | A-549, MCF-7, Panc-1, HT-29 | IC50 values in the low µM range | [3] |
| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | IC50 = 10.67 ± 1.53 µM | [7] |
| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | IC50 = 4.33 ± 1.04 µM | [7] |
| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa (Cervical) | IC50 = 0.32 ± 1.00 µM | [8] |
| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa (Cervical) | IC50 = 1.80 ± 0.22 µM | [8] |
| Biphenylurea/thiourea sulfonamides | HUVEC (Endothelial) | IC50 values in the µM range | [9] |
| Isatin–thiazolidinone derivatives | VEGFR-2 Kinase | IC50 = 69.1 nM and 85.8 nM | [10] |
Antimicrobial Activity
Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The proposed mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The minimum inhibitory concentrations (MIC) for several pyrrolidine and thiourea derivatives are presented in the table below.
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | 16 µg/mL | [11] |
| Pyrrolidine-2,5-dione derivative 8 | Vibrio cholerae | 32-64 µg/mL | [11] |
| Pyrrolidine-2,5-dione derivative 5 | Bacteria | 32–128 µg/mL | [11] |
| Pyrrolidine-2,5-dione derivative 5a | Enterococcus faecalis | 0.25 µM | [12] |
| Pyrrolidine-2,5-dione derivative 5a | Candida albicans | 0.125 µM | [12] |
| Benzoylaminocarbothioyl pyrrolidines | Gram-positive/negative bacteria | 100-400 µg/mL | [13] |
| Benzoylaminocarbothioyl pyrrolidines | Fungi | 25-100 µg/mL | [13] |
| N-acyl Thiourea Derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | >5000 to 1250 µg/mL | [14] |
| Disubstituted Thiourea Derivatives | Fungi and Gram-positive bacteria | Selective activity | [15] |
| Thiourea-Ni/Cu Complexes | Various bacteria and fungi | MIC values reported | [16] |
Enzyme Inhibition
Beyond their anticancer and antimicrobial effects, these derivatives have been shown to inhibit specific enzymes, highlighting their potential for treating a variety of other conditions.
α-Amylase and α-Glucosidase Inhibition
Certain pyrrolidine derivatives are effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. By inhibiting these enzymes, the compounds can reduce post-meal blood glucose spikes, making them potential candidates for the management of type 2 diabetes.
Quantitative Enzyme Inhibition Data
The following table summarizes the enzyme inhibitory activity of relevant derivatives.
| Compound/Derivative Class | Enzyme | Activity (IC50) | Reference |
| Pyrrolidine-carboxamide 7e | CDK2 | 15 nM | [3] |
| Pyrrolidine-carboxamide 7g | CDK2 | 22 nM | [3] |
| Pyrrolidine-carboxamide 7k | CDK2 | 31 nM | [3] |
| Pyrrolidine-carboxamide 7n | CDK2 | 25 nM | [3] |
| Pyrrolidine-carboxamide 7o | CDK2 | 20 nM | [3] |
| Pyrrolidine-carboxamide 7e | EGFR | 87 nM | [3] |
| Pyrrolidine-carboxamide 7g | EGFR | 94 nM | [3] |
| Pyrrolidine-carboxamide 7k | EGFR | 107 nM | [3] |
| Pyrrolidine-carboxamide 7n | EGFR | 99 nM | [3] |
| Pyrrolidine-carboxamide 7o | EGFR | 91 nM | [3] |
| Dihydrobenzo[b]pyrimido[5,4-f]azepine 2 | Sphingosine Kinase 1 | 12 µM | [5] |
| SKI-I | Sphingosine Kinase 1 | Ineffective in vivo | [6] |
| Compound 4A | Sphingosine Kinase 1 | 6.55 µM | [6] |
Experimental Protocols
Synthesis of N-Aryl-3-ethylpyrrolidine-1-carbothioamides
This protocol outlines a general method for the synthesis of N-aryl substituted 3-ethylpyrrolidine-1-carbothioamide derivatives.[17]
Materials:
-
3-Ethylpyrrolidine
-
Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylpyrrolidine (1.0 eq.).
-
Dissolve the 3-ethylpyrrolidine in anhydrous ethanol.
-
Add the desired substituted aryl isothiocyanate (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to yield the pure N-aryl-3-ethylpyrrolidine-1-carbothioamide derivative.
-
Dry the purified product under vacuum.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18]
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.
-
Add 10 µL of MTT Reagent to each well.
-
Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]
Materials:
-
Bacterial culture
-
Mueller-Hinton broth (or other appropriate broth)
-
96-well microtiter plates
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for approximately 18 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.
VEGFR-2 Signaling Pathway
CDK2/Cyclin E Signaling Pathway
Sphingosine Kinase 1 (SK1) Signaling Pathway
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these fascinating molecules. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. youtube.com [youtube.com]
N-phenylpyrrolidine-1-carbothioamide: A Scion of Therapeutic Potential in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylpyrrolidine-1-carbothioamide is a synthetic compound featuring a pyrrolidine ring linked to a phenyl group through a carbothioamide bridge. While research directly investigating the medicinal applications of this specific molecule is nascent, the constituent scaffolds—pyrrolidine and N-phenylthioamide—are well-established pharmacophores present in a multitude of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into molecules. Similarly, the thioamide functional group is a versatile bioisostere of the amide bond and is integral to the activity of various therapeutic agents. This technical guide consolidates the existing knowledge on the synthesis of this compound and extrapolates its potential therapeutic applications by examining the biological activities of structurally related compounds, with a focus on anticancer and antimicrobial domains.
Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic addition reaction. The process involves the reaction of 1-isothiocyanatobenzene with pyrrolidine. Typically, the reaction is carried out in a suitable solvent such as ethanol and may be heated to reflux to ensure completion. The product can then be isolated and purified using standard laboratory techniques like recrystallization.[1]
Potential Therapeutic Applications
Based on the biological evaluation of structurally analogous compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.
Anticancer Activity
The this compound scaffold is a composite of moieties found in numerous potent anticancer agents. Derivatives of pyrrolidine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms for these anticancer activities are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer.
One such pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in the development of novel cancer therapeutics. Structurally related thiazole derivatives containing a carbothioamide moiety have been shown to exert their anticancer effects by inhibiting key components of this pathway. For instance, some compounds have been found to directly inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis.
The table below summarizes the in vitro anticancer activity of various pyrrolidine and thioamide derivatives against several human cancer cell lines.
| Compound Class | Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
| Pyrrolidinone-hydrazone | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 | [2] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [2] | ||
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [2] | ||
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [2] | ||
| Phenylthiazole Carboxamide | Compound 4c (para-nitro substituted) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |
| Compound 4d (meta-chloro substituted) | Hep-G2 (Liver) | 11.6 ± 0.12 | [3] | |
| Flavonoid-based Amide | Compound 7t (6-chloro-3-pyridyl amide) | MDA-MB-231 (Breast) | 1.76 ± 0.91 | [4] |
| Compound 7u (3,5-difluorophenyl amide) | MDA-MB-231 (Breast) | 2.49 ± 0.44 | [4] | |
| Compound 7m (3-fluorophenyl amide) | MDA-MB-231 (Breast) | 2.51 ± 0.93 | [4] |
Antimicrobial Activity
The pyrrolidine and thioamide moieties are also prevalent in compounds with significant antimicrobial properties. The mechanism of action for these compounds often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation. Derivatives of thiourea, which contains the carbothioamide functional group, have demonstrated broad-spectrum antibacterial and antifungal activity.
The following table presents the minimum inhibitory concentration (MIC) values for several pyrrolidine and thiourea derivatives against various microbial strains.
| Compound Class | Compound/Derivative | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Pyrrolidine-thiazole | Compound 51a (4-fluorophenyl substituted) | Bacillus cereus | 21.70 ± 0.36 | [5] |
| Staphylococcus aureus | 30.53 ± 0.42 | [5] | ||
| Sulfonylamino Pyrrolidine | Compound 38 (dinitrophenyl and pyran substituted) | Staphylococcus aureus | 3.11 | [5] |
| Escherichia coli | 6.58 | [5] | ||
| Pseudomonas aeruginosa | 5.82 | [5] | ||
| Spirooxindole Pyrrolidine | Compound 44 (OCF3 and 2-Cl substituted) | Candida albicans | 4 | [5] |
Experimental Protocols
Synthesis of this compound
To a solution of pyrrolidine (0.1 mol) in ethanol (20 mL), 1-isothiocyanatobenzene (0.1 mol) is added. The reaction mixture is then stirred and heated to reflux for approximately 4 hours. After cooling to room temperature, the resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to yield the this compound product. The product can be further purified by recrystallization from ethanol.[1]
In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, Hep-G2, SKNMC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or another suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
As previously mentioned, the PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and a validated target for anticancer drug development. The following diagram illustrates the potential mechanism of action for a carbothioamide-containing compound that inhibits this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
The following workflow outlines a logical progression for the initial biological evaluation of this compound and its derivatives.
Caption: A generalized experimental workflow for the evaluation of this compound derivatives.
Conclusion
While direct biological data for this compound is limited, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in medicinal chemistry. The presence of the pyrrolidine ring and the N-phenylthioamide moiety indicates a high probability of significant anticancer and antimicrobial activities. Further investigation into the synthesis of a library of this compound derivatives and their subsequent biological evaluation is warranted. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising class of compounds. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, which will be crucial in optimizing the potency and selectivity of future drug candidates based on this scaffold.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenylpyrrolidine-1-carbothioamide and its Analogues: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-phenylpyrrolidine-1-carbothioamide scaffold represents a promising area of chemical exploration for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental evaluation of this compound and its analogues. Drawing on existing literature for structurally related compounds, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of new drugs targeting a range of diseases.
Synthesis of this compound
The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of 1-isothiocyanato-benzene (phenyl isothiocyanate) with pyrrolidine. This reaction is a nucleophilic addition of the secondary amine of the pyrrolidine ring to the electrophilic carbon of the isothiocyanate group.
General Synthetic Protocol
A common method for the synthesis of this compound involves stirring a mixture of equimolar amounts of 1-isothiocyanato-benzene and pyrrolidine in a suitable solvent, such as ethanol, under reflux conditions. The reaction generally proceeds to completion within a few hours, yielding the desired product in good yield.[1]
Experimental Protocol:
-
Materials: 1-isothiocyanato-benzene (phenyl isothiocyanate), pyrrolidine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 1-isothiocyanato-benzene (0.1 mol) in ethanol (20 mL).
-
To this solution, add pyrrolidine (0.1 mol).
-
Stir the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from ethanol to obtain single crystals.[1]
-
General synthetic workflow for this compound.
Biological Activities of Analogues
While specific biological data for this compound is not extensively available in the public domain, the biological activities of its structural analogues, particularly thiourea and pyrrolidine derivatives, have been widely reported. These studies suggest that the this compound scaffold is a promising starting point for the development of agents with antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Thiourea and pyrrolidine moieties are present in numerous compounds exhibiting antimicrobial activity. The mechanism of action often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.
Table 1: Antimicrobial Activity of Pyrrolidine and Thiourea Analogues
| Compound Class | Test Organism | Activity | MIC/IC50 | Reference |
| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus | Moderate | 32-128 µg/mL | [2] |
| Vibrio cholera | Moderate | 16-64 µg/mL | [2] | |
| Candida albicans | Low | 64-128 µg/mL | [2] | |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | Acinetobacter baumannii | Good | 31.25 µg/mL | [3] |
| Mycobacterium tuberculosis H37Rv | Excellent | 0.98-1.96 µg/mL | [3] |
Anticancer Activity
Several derivatives containing the thiourea or pyrrolidine core have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Table 2: Anticancer Activity of Pyrrolidine and Thiourea Analogues
| Compound Class | Cell Line | Activity | IC50 | Reference |
| N-(5-methyl-[4][5][6]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | High | 9.4 µg/mL | [7] |
| HL60 (Leukemia) | Moderate | >9.4 µg/mL | [7] | |
| MCF7 (Breast) | Low | 97.6 µg/mL | [7] | |
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | High | 14.4 µg/mL | [8] |
| N-bridged pyrazole-1-carbothioamides | Various cancer cell lines | Potent | Not specified | [9] |
Anti-inflammatory Activity
The anti-inflammatory potential of N-phenylcarbamothioylbenzamides, which share the N-phenylthiourea moiety, has been investigated. These compounds have shown the ability to inhibit prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation.
Table 3: Anti-inflammatory Activity of N-Phenylcarbamothioylbenzamide Analogues
| Compound | Assay | Activity | % Inhibition / PGE2 level | Reference |
| 2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide (1e) | Carrageenan-induced paw edema | High | 61.45% | [10][11] |
| PGE2 inhibition | High | 68.32 pg/mL | [10][11] | |
| 2-((4-ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamide (1h) | Carrageenan-induced paw edema | High | 51.76% | [10][11] |
| PGE2 inhibition | High | 54.15 pg/mL | [10][11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound and its analogues.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Urease Inhibition Assay
Many thiourea derivatives have been identified as potent urease inhibitors. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.
Protocol: Indophenol Method for Urease Activity
-
Reaction Mixture: In a 96-well plate, mix the test compound, urease enzyme solution, and a buffer solution.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add urea solution to initiate the enzymatic reaction and incubate for another period (e.g., 30 minutes) at 37°C.
-
Color Development: Add phenol reagent and alkali-hypochlorite solution to stop the reaction and develop a colored indophenol complex.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Potential mechanism of action via urease inhibition.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities exhibited by its analogues make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a solid framework for initiating and advancing such research endeavors.
References
- 1. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Novel N-bridged pyrazole-1-carbothioamides with potential antiproliferative activity: design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-phenylpyrrolidine-1-carbothioamide in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-phenylpyrrolidine-1-carbothioamide and structurally related thioamides in [3+2]-cycloaddition reactions. The protocols and data presented are based on established methodologies for the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development.
Introduction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the [3+2]-cycloaddition of thioamides with activated alkynes, such as benzynes, represents a modern and efficient method for synthesizing sulfur and nitrogen-containing heterocycles. Thioamides, like this compound, can act as pseudo-1,3-dipoles in these reactions. This reactivity allows for the formation of dihydrobenzothiazole derivatives, which are valuable scaffolds in medicinal chemistry.
The reaction proceeds through an atypical mode of [3+2]-cycloaddition, where the sulfur and nitrogen atoms of the thioamide engage with the two carbon atoms of the benzyne. This forms a transient ammonium ylide intermediate, which then undergoes further rearrangement or elimination to yield the final stable heterocyclic product.[1] The efficiency and selectivity of this reaction are influenced by the electronic properties of the thioamide and the nature of the substituents on the nitrogen atom.
[3+2]-Cycloaddition of Thioamides with Benzynes
A notable application of thioamides in cycloaddition is their reaction with benzynes, which can be generated in situ from stable precursors. Thioamides bearing electron-withdrawing groups are particularly effective in this transformation. The reaction leads to the formation of a dihydrobenzothiazole ring system, a privileged scaffold in many biologically active molecules.
Reaction Pathway
The proposed mechanism for the [3+2]-cycloaddition of a thioamide with benzyne involves the initial formation of a stabilized ammonium ylide intermediate. The fate of this ylide depends on the substituents on the nitrogen atom of the thioamide. For instance, in the case of N,N-dialkylthioamides, the ylide can undergo an elimination of an alkene to furnish the dihydrobenzothiazole product.
Caption: Proposed reaction pathway for the [3+2]-cycloaddition.
Quantitative Data Summary
The following table summarizes representative yields for the [3+2]-cycloaddition of various thioamides with benzynes generated from a triyne precursor. While this compound is not explicitly listed, the data for analogous N,N-disubstituted thioamides provide an expected range for reaction efficiency.
| Entry | Thioamide Substrate | Benzyne Precursor | Product | Yield (%) |
| 1 | N,N-Diethyltrifluorothioacetamide | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | 2-(Trifluoromethyl)-2,3-dihydrobenzo[d]thiazole derivative | 75 |
| 2 | N,N-Dioctyltrifluorothioacetamide | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | N-Octyl-2-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole | 68 (total) |
| 3 | N-Allyltrifluorothioacetamide | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | Allyl-migrated dihydrobenzothiazole | 55 |
| 4 | Methyl 2-thio-2-(diethylamino)acetate | 1,2,3,4-Tetradehydro-5,6-dihydronaphthalene | Dihydrobenzothiazole derivative | 45 |
Data extrapolated from analogous reactions described in the literature.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting thioamide from phenyl isothiocyanate and pyrrolidine.
Materials:
-
Phenyl isothiocyanate
-
Pyrrolidine
-
Ethanol (refluxing grade)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask containing 20 mL of ethanol, add phenyl isothiocyanate (0.1 mol).
-
While stirring, add pyrrolidine (0.1 mol) dropwise to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
Protocol 2: General Procedure for the [3+2]-Cycloaddition of this compound with a Benzyne Precursor
This protocol provides a general method for the cycloaddition reaction, which should be performed under an inert atmosphere.
Materials:
-
This compound
-
Benzyne precursor (e.g., a triyne or tetrayne)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Heating and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the benzyne precursor (1 equivalent) in the anhydrous solvent.
-
Add this compound (2-3 equivalents) to the solution.
-
Heat the reaction mixture to the temperature required for the in situ generation of benzyne from the precursor (typically 80-120 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product using standard analytical techniques (NMR, Mass Spectrometry, etc.).
Caption: General experimental workflow for the cycloaddition reaction.
Applications in Drug Development
The pyrrolidine moiety is a privileged scaffold in drug discovery, known for imparting favorable physicochemical properties to molecules. The carbothioamide group is also a versatile functional group with a history of use in the development of antimicrobial and anticancer agents. The cycloadducts resulting from the reaction of this compound, such as dihydrobenzothiazoles, are of particular interest as they combine these features into a rigid heterocyclic framework. This can lead to compounds with enhanced biological activity and target specificity. The protocols described herein provide a basis for the synthesis of novel compound libraries for screening in various therapeutic areas.
References
Application of N-phenylpyrrolidine-1-carbothioamide in the Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-phenylpyrrolidine-1-carbothioamide is a versatile synthetic intermediate primarily utilized in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Its utility stems from the presence of a reactive thioamide moiety, which can readily participate in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. The pyrrolidine ring often imparts favorable pharmacokinetic properties to the resulting molecules, such as increased solubility and metabolic stability.
One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis . This classical method involves the condensation of a thioamide with an α-halocarbonyl compound to afford a thiazole ring system. Thiazoles are a core structural motif in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.
In this context, this compound serves as the thioamide component, reacting with various α-haloketones or α-haloesters to yield 2-(pyrrolidin-1-yl)-thiazole derivatives. The substitution pattern on the resulting thiazole ring can be readily diversified by varying the structure of the α-halocarbonyl reactant. This modularity allows for the generation of libraries of novel thiazole-containing compounds for structure-activity relationship (SAR) studies in drug development programs.
Furthermore, the thioamide functionality in this compound opens avenues for the synthesis of other important heterocycles, such as:
-
1,3,4-Thiadiazoles: Through oxidative cyclization reactions, often employing reagents like dehydrating agents or oxidizing agents.
-
1,2,4-Triazoles: By reaction with hydrazines or hydrazonoyl halides, leading to the formation of a five-membered ring containing three nitrogen atoms.
The resulting heterocyclic compounds incorporating the N-phenylpyrrolidine moiety are valuable scaffolds for the development of new therapeutic agents. For instance, certain 2-(pyrrolidin-1-yl)thiazole derivatives have been investigated for their potential as antitubercular and antimicrobial agents. The pyrrolidine group can play a crucial role in the molecule's interaction with biological targets and in defining its overall pharmacological profile.
Experimental Protocols
The following protocol details the synthesis of a 2-(pyrrolidin-1-yl)-4-arylthiazole derivative, a common application of this compound, based on the principles of the Hantzsch thiazole synthesis.
Protocol: Synthesis of 4-Aryl-2-(pyrrolidin-1-yl)thiazole
This protocol describes the synthesis of a 4-aryl-2-(pyrrolidin-1-yl)thiazole via the cyclocondensation of this compound with a substituted phenacyl bromide.
Materials:
-
This compound
-
Substituted phenacyl bromide (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)
-
Acetone (anhydrous)
-
Triethylamine (optional, as a base)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add the substituted phenacyl bromide (1.0 mmol).
-
Reaction: The reaction mixture is stirred at room temperature for 30 minutes, and then heated to reflux. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion of the reaction (typically 4-6 hours), the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-aryl-2-(pyrrolidin-1-yl)thiazole.
Quantitative Data Summary:
The following table summarizes typical reaction parameters for the synthesis of 2-(pyrrolidin-1-yl)thiazole derivatives.
| Starting Material (Thioamide) | α-Haloketone | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | p-Methoxyphenacyl bromide | Acetone | 4-6 h (reflux) | >85 | Adapted from[1] |
| Thiourea | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | DMF | 2 h (50 °C) | Not specified | [2] |
| Thiocarbamide | 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Acetic Acid | Not specified | Not specified | [3] |
Visualizations
The following diagrams illustrate the synthetic pathway and logical workflow for the application of this compound in heterocycle synthesis.
Caption: Synthetic pathway for 2-(pyrrolidin-1-yl)thiazoles.
Caption: Experimental workflow for thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification and Analysis of N-phenylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-phenylpyrrolidine-1-carbothioamide and subsequent analysis of its purity using various analytical techniques.
Purification of this compound by Recrystallization
A common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. Ethanol has been identified as an effective solvent for this purpose.[1]
Experimental Protocol: Recrystallization
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The cooling rate should be gradual to promote the formation of well-defined crystals. Further cooling in an ice bath can be employed to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
A reported yield for this purification method is approximately 80%.[1]
Analytical Techniques for Purity Assessment
To ensure the high purity of the synthesized and purified this compound, several analytical techniques can be employed. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for assessing the purity of a sample by separating the main compound from any impurities.
-
Sample Preparation: Accurately weigh approximately 1 mg of the purified this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Analysis: Inject the prepared sample and monitor the chromatogram. The purity can be determined by calculating the peak area percentage of the main compound relative to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for identifying and quantifying volatile and thermally stable compounds.
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-400 m/z
-
-
Analysis: The resulting total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of the main peak can be used to confirm the identity of this compound. Purity is estimated by the area percentage of the main peak in the TIC.
Quantitative NMR (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.[2]
-
Sample Preparation: Accurately weigh a known amount of the purified this compound and a known amount of a high-purity internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Parameters: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
-
Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Presentation
The following tables summarize the expected quantitative data from the purification and analysis of this compound.
| Parameter | Value | Reference |
| Purification by Recrystallization | ||
| Solvent | Ethanol | [1] |
| Yield | 80% | [1] |
| Purity (Post-Recrystallization) | >99% (Hypothetical) |
| Analytical Method | Parameter | Expected Value (Hypothetical) |
| HPLC-UV | Purity | >99.5% |
| Retention Time | Compound-specific | |
| GC-MS | Purity | >99.5% |
| Retention Time | Compound-specific | |
| qNMR | Purity | >99.0% |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the purification and analysis of this compound.
References
Application Notes and Protocols: N-phenylpyrrolidine-1-carbothioamide as a Potential Antiglycation Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-phenylpyrrolidine-1-carbothioamide is used as an exemplary compound in these application notes. Currently, there is no publicly available data on its specific antiglycation activity. The following protocols provide a general framework for evaluating the antiglycation potential of a test compound.
Introduction
Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, such as cataracts, nephropathy, and neuropathy. Therefore, the identification of compounds that can inhibit the formation of AGEs is a significant area of research for the development of new therapeutic agents. This document outlines the protocols to evaluate the potential of this compound as an antiglycation agent using common in vitro assays.
Quantitative Data Summary
As there is no specific data available for this compound, the following table illustrates how quantitative data on antiglycation activity would be presented. The values are hypothetical and for illustrative purposes only.
| Assay | Test Compound | IC50 (µM) [Hypothetical] | Standard (Rutin) IC50 (µM) |
| BSA-Glucose Assay | This compound | 150.5 ± 12.3 | 86.94 ± 0.24 |
| BSA-Methylglyoxal Assay | This compound | 250.8 ± 18.7 | 294.5 ± 1.50 |
Experimental Protocols
In Vitro Bovine Serum Albumin (BSA) - Glucose Antiglycation Assay
This assay is a widely used method to screen for compounds that can inhibit the formation of AGEs from glucose.
Materials and Reagents:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
This compound (Test Compound)
-
Rutin (Standard Inhibitor)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Sodium Azide
-
96-well microplate, black, flat-bottom
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of BSA in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 500 mM solution of D-glucose in 100 mM phosphate buffer (pH 7.4).
-
Prepare stock solutions of this compound and Rutin in DMSO. Further dilute to desired concentrations with phosphate buffer.
-
Add sodium azide to the phosphate buffer to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank: 50 µL of BSA solution + 50 µL of phosphate buffer.
-
Control (Glycated): 50 µL of BSA solution + 50 µL of glucose solution.
-
Test Compound: 50 µL of BSA solution + 50 µL of glucose solution + 10 µL of the test compound at various concentrations.
-
Standard: 50 µL of BSA solution + 50 µL of glucose solution + 10 µL of Rutin at various concentrations.
-
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 7 days.
-
-
Measurement:
-
After incubation, measure the fluorescence intensity of each well using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula:
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
In Vitro Bovine Serum Albumin (BSA) - Methylglyoxal (MG) Antiglycation Assay
This assay is used to evaluate the ability of a compound to inhibit AGE formation induced by the highly reactive dicarbonyl species, methylglyoxal.
Materials and Reagents:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methylglyoxal (MG)
-
This compound (Test Compound)
-
Rutin (Standard Inhibitor)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Sodium Azide
-
96-well microplate, black, flat-bottom
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of BSA in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 10 mM solution of Methylglyoxal in 100 mM phosphate buffer (pH 7.4).
-
Prepare stock solutions of this compound and Rutin in DMSO. Further dilute to desired concentrations with phosphate buffer.
-
Add sodium azide to the phosphate buffer to a final concentration of 0.02% (w/v).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank: 50 µL of BSA solution + 50 µL of phosphate buffer.
-
Control (Glycated): 50 µL of BSA solution + 50 µL of MG solution.
-
Test Compound: 50 µL of BSA solution + 50 µL of MG solution + 10 µL of the test compound at various concentrations.
-
Standard: 50 µL of BSA solution + 50 µL of MG solution + 10 µL of Rutin at various concentrations.
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 24 hours.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the BSA-glucose assay.
-
Visualizations
Caption: Experimental workflow for in vitro antiglycation assays.
Caption: Hypothetical mechanism of action for an antiglycation agent.
Application Notes and Protocols for the Scalable Synthesis of N-phenylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the synthesis of N-phenylpyrrolidine-1-carbothioamide, a thiourea derivative with potential applications in medicinal chemistry and drug development. The primary synthetic route detailed is the reaction of phenyl isothiocyanate with pyrrolidine, a robust and high-yielding method suitable for laboratory scale. Additionally, an alternative one-pot synthesis from pyrrolidine and carbon disulfide is presented as a scalable approach for larger-quantity production. This document includes structured data tables for easy comparison of methods, detailed experimental protocols, and visualizations of the synthetic workflows.
Introduction
Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The pyrrolidine scaffold is also a prevalent feature in many biologically active molecules, valued for its ability to explore three-dimensional chemical space. The combination of these two moieties in this compound results in a compound of interest for screening libraries and as a building block for more complex molecules. The protocols herein provide reliable and scalable methods for its synthesis.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1: Isothiocyanate Route | Protocol 2: One-Pot Disulfide Route |
| Reactants | Phenyl isothiocyanate, Pyrrolidine | Pyrrolidine, Carbon disulfide, Oxidant (e.g., H₂O₂) |
| Solvent | Ethanol | Dimethyl sulfoxide (DMSO) or Water |
| Reaction Time | 4 hours | 1 hour |
| Temperature | Reflux (approx. 78 °C) | 70 °C |
| Reported Yield | 80%[1] | Good to Excellent[2][3] |
| Scalability | Good | Excellent, suitable for industrial scale[4] |
| Key Advantages | High purity, straightforward | Atom-economical, avoids handling isothiocyanates |
Table 2: Materials Required
| Material | Protocol 1 | Protocol 2 |
| Phenyl isothiocyanate | ✓ | |
| Pyrrolidine | ✓ | ✓ |
| Carbon disulfide | ✓ | |
| Anhydrous Ethanol | ✓ | |
| Dimethyl Sulfoxide (DMSO) | ✓ | |
| Hydrogen Peroxide | (Optional Oxidant) | |
| Round-bottom flask | ✓ | ✓ |
| Reflux condenser | ✓ | |
| Magnetic stirrer and stir bar | ✓ | ✓ |
| Heating mantle/oil bath | ✓ | ✓ |
| Rotary evaporator | ✓ | ✓ |
| Recrystallization solvent | ✓ | ✓ |
Experimental Protocols
Protocol 1: Synthesis via Phenyl Isothiocyanate
This protocol is based on the reported synthesis of this compound and is suitable for laboratory-scale production.[1]
Materials:
-
Phenyl isothiocyanate
-
Pyrrolidine
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Ethanol/water mixture for recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (1.0 equivalent).
-
Dissolve the pyrrolidine in anhydrous ethanol (e.g., 20 mL for a 0.1 mol scale).
-
Add phenyl isothiocyanate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Scalable One-Pot Synthesis via Carbon Disulfide
This protocol is a general and efficient method for preparing unsymmetrical thioureas and is well-suited for scaling up.[2][3]
Materials:
-
Pyrrolidine
-
Aniline (as the source of the phenyl group)
-
Carbon disulfide
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
5 mL glass tube or appropriate reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a suitable reaction vessel, create a mixture of aniline (1.0 equivalent), carbon disulfide (1.2 equivalents), and pyrrolidine (1.2 equivalents) in DMSO (e.g., 2 mL for a 0.2 mmol scale).
-
Stir the reaction mixture at 70 °C for 1 hour.
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, mix the solution with water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Hypothetical signaling pathway showing kinase inhibition.
Safety and Handling
-
Phenyl isothiocyanate: Toxic, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyrrolidine: Flammable and corrosive. Handle in a fume hood and wear appropriate PPE.
-
Carbon disulfide: Highly flammable and toxic. All operations should be conducted in a fume hood, away from ignition sources.
-
Aniline: Toxic and readily absorbed through the skin. Use appropriate PPE.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Wear gloves.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound can be readily achieved using the protocols outlined. For smaller, research-scale quantities, the reaction of phenyl isothiocyanate with pyrrolidine offers a direct and high-yielding approach. For larger-scale synthesis, the one-pot reaction with carbon disulfide provides an efficient and scalable alternative. Researchers should select the protocol that best fits their needs regarding scale, reagent availability, and safety considerations.
References
- 1. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Growing High-Quality Single Crystals of N-phenylpyrrolidine-1-carbothioamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for growing single crystals of N-phenylpyrrolidine-1-carbothioamide, a thioamide compound of interest in various research fields. High-quality single crystals are essential for unambiguous structure determination via X-ray crystallography, which is a cornerstone of modern drug design and materials science. The protocols outlined below are designed to be accessible to researchers with a basic understanding of laboratory techniques.
Introduction
This compound and its derivatives have garnered attention due to their potential applications stemming from their specific molecular structures. Thioamides are a class of organic compounds with diverse biological activities, and understanding their three-dimensional arrangement is crucial for structure-activity relationship (SAR) studies. The primary method detailed here is based on a proven recrystallization technique, with alternative methods provided for cases where optimization is necessary.
Data Presentation
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂S |
| Formula Weight | 206.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(2) |
| b (Å) | 10.598(2) |
| c (Å) | 10.283(2) |
| β (°) | 102.69(3) |
| V (ų) | 1098.8(4) |
| Z | 4 |
| R-factor | 0.045 |
This data is derived from a published crystal structure and serves as a reference for successful crystal growth.
Experimental Protocols
Protocol 1: Slow Evaporation from Ethanol Solution (Recommended Method)
This method has been successfully used to obtain single crystals of this compound suitable for X-ray diffraction.[1][2] It relies on the slow evaporation of a saturated solution of the compound in ethanol at room temperature.
Materials:
-
This compound powder
-
Ethanol (analytical grade)
-
Small, clean glass vial or beaker (e.g., 5-10 mL)
-
Parafilm or a loose-fitting cap
-
Spatula
-
Hotplate/stirrer (optional, for dissolution)
Procedure:
-
Dissolution: In a clean glass vial, dissolve a small amount of this compound in ethanol at room temperature. The goal is to create a solution that is close to saturation. Gentle warming and stirring can be used to aid dissolution, but the final solution should be at room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any potential nucleation sites that could lead to the formation of polycrystalline material.
-
Crystallization Setup: Cover the vial with parafilm. Using a needle or a sharp object, pierce a few small holes in the parafilm. This will allow for slow evaporation of the solvent. Alternatively, a loose-fitting cap can be used. The key is to control the rate of evaporation; faster evaporation tends to yield smaller or lower-quality crystals.
-
Incubation: Place the vial in a location with a stable temperature and minimal vibrations. A drawer or a cupboard is often suitable.
-
Monitoring: Check the vial periodically over several hours to days. As the ethanol slowly evaporates, the concentration of the solute will increase, and crystals should start to form.
-
Harvesting: Once well-formed, single crystals of a suitable size are observed, carefully harvest them from the solution using a spatula or tweezers. Gently wash the crystals with a small amount of cold ethanol to remove any residual mother liquor and then allow them to air dry.
Diagram of the Slow Evaporation Workflow:
Caption: Workflow for single crystal growth by slow evaporation.
Protocol 2: Alternative Methods for Crystal Growth
If the slow evaporation method does not yield suitable crystals, the following general techniques can be employed.[3][4] These methods provide more control over the rate of crystallization.
In this technique, a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent in a sealed container. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal formation.
Materials:
-
This compound
-
A "good" solvent (e.g., dichloromethane, chloroform)
-
An "anti-solvent" (e.g., hexane, pentane)
-
Small inner vial and a larger outer beaker or jar with a tight-fitting lid
Procedure:
-
Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.
-
Place a larger volume of the "anti-solvent" in the outer beaker.
-
Place the inner vial inside the outer beaker, ensuring the solvent levels are such that there is no direct mixing.
-
Seal the outer beaker tightly.
-
The more volatile anti-solvent will slowly diffuse into the inner vial, inducing crystallization.
Diagram of the Vapor Diffusion Setup:
Caption: Principle of the vapor diffusion method for crystal growth.
This method involves carefully layering a solution of the compound with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[3]
Materials:
-
This compound
-
A "good" solvent (e.g., chloroform, dichloromethane)
-
A less dense "anti-solvent" (e.g., petroleum ether, cyclohexane)
-
A narrow glass tube or vial
Procedure:
-
Dissolve the compound in a small amount of the "good" solvent at the bottom of the narrow tube.
-
Carefully layer the less dense "anti-solvent" on top of the solution, minimizing mixing. This can be done by slowly running the anti-solvent down the side of the tube.
-
Seal the tube and leave it undisturbed.
-
Crystals will slowly form at the interface between the two solvents.
This classical method involves preparing a saturated solution of the compound at an elevated temperature and then allowing it to cool down very slowly. The decrease in solubility upon cooling leads to crystallization.[3]
Materials:
-
This compound
-
A suitable solvent (one in which the compound has a higher solubility at elevated temperatures)
-
A flask or vial
-
A Dewar flask or an insulated container
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.
-
Place the hot solution in a Dewar flask filled with warm water or another insulated container to ensure a very slow cooling rate.
-
Allow the setup to cool to room temperature over several hours or days.
-
Crystals should form as the solution cools.
Troubleshooting and Considerations
-
Purity of the Compound: The starting material should be as pure as possible. Impurities can inhibit crystallization or lead to the formation of poor-quality crystals.
-
Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is moderately soluble.
-
Rate of Crystallization: In general, slower crystallization rates lead to larger and higher-quality single crystals.[5]
-
Nucleation: Avoid scratching the inside of the crystallization vessel, as this can create nucleation sites and lead to the formation of many small crystals.
-
Vibrations: Minimize vibrations during the crystal growth process.
By following these protocols, researchers can increase their success rate in obtaining high-quality single crystals of this compound, enabling further structural and functional studies.
References
Application Notes and Protocols for Utilizing N-phenylpyrrolidine-1-carbothioamide in the Development of Novel Thioamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-phenylpyrrolidine-1-carbothioamide as a scaffold in the development of novel thioamide derivatives with potential therapeutic applications. This document outlines detailed synthetic protocols, presents quantitative biological activity data from structurally related compounds, and visualizes key experimental workflows and a potential biological signaling pathway.
Introduction
The thioamide moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere of the amide bond with unique physicochemical properties that can enhance biological activity and improve metabolic stability[1]. The pyrrolidine ring is also a privileged scaffold in drug discovery, known to impart favorable three-dimensional structural characteristics to molecules, which can lead to enhanced binding affinity and selectivity for biological targets[2]. The combination of these two motifs in this compound presents a promising starting point for the design and synthesis of novel therapeutic agents. While specific biological data on novel derivatives of this compound are limited, extensive research on analogous compounds suggests significant potential in oncology, infectious diseases, and inflammatory conditions[2][3].
Data Presentation: Biological Activity of Structurally Related Thioamide Derivatives
The following table summarizes the biological activities of various N-aryl thioamide and pyrrolidine derivatives, providing an indication of the potential therapeutic areas for novel compounds derived from this compound.
| Compound Class | Target/Assay | Cell Line/Organism | Activity Metric | Value | Reference |
| Piperazine N-thioamides | Antiproliferative | MDA-PATC53 (Pancreatic Cancer) | IC50 | 0.73 ± 0.08 µM | [3] |
| Piperazine N-thioamides | Antiproliferative | PL45 (Pancreatic Cancer) | IC50 | 1.14 ± 0.11 µM | [3] |
| Pyridine-2-carbothioamide Complex (39) | Antiproliferative | HCT-116 (Colon Cancer) | IC50 | 11.0 µM | [3] |
| Pyridine-2-carbothioamide Complex (39) | Antiproliferative | MCF-7 (Breast Cancer) | IC50 | 10.2 µM | [3] |
| Pyridine-2-carbothioamide Complex (39) | Antiproliferative | HepG2 (Liver Cancer) | IC50 | 9.28 µM | [3] |
| N-Pyrazoline Thioamide (27) | Antiproliferative | HepG2 (Liver Cancer) | IC50 | 6.08 µM | [3] |
| N-Pyrazoline Thioamide (27) | Antiproliferative | MCF-7 (Breast Cancer) | IC50 | 9.37 µM | [3] |
| N-Pyrazoline Thioamide (27) | Antiproliferative | MDA-231 (Breast Cancer) | IC50 | 8.50 µM | [3] |
| N-Pyrazoline Thioamide (27) | Antiproliferative | HCT-116 (Colon Cancer) | IC50 | 5.89 µM | [3] |
| N-Pyrazoline Thioamide (26a) | EGFR Inhibition | - | IC50 | 0.34 µM | [3] |
| N-Piperidine Thioamide Copper (II) Complex (64) | Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 20 µg/mL | [3] |
| Indoline-1-carbothioamide (4b) | Anti-inflammatory (Protein Denaturation Inhibition) | - | IC50 | 60.7 µg/mL | [4] |
| N-phenylcarbamothioylbenzamide (1e) | Anti-inflammatory (Carrageenan-induced paw edema) | Mice | % Inhibition | 61.45% | [5] |
| N-phenylcarbamothioylbenzamide (1e) | PGE2 Inhibition | - | PGE2 Level | 68.32 pg/mL | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold, this compound, through the reaction of pyrrolidine with phenyl isothiocyanate[6].
Materials:
-
Pyrrolidine
-
Phenyl isothiocyanate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (0.1 mol).
-
Dissolve the pyrrolidine in ethanol (20 mL).
-
Add phenyl isothiocyanate (0.1 mol) to the solution.
-
Stir the reaction mixture and heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield the pure this compound. A yield of approximately 80% can be expected[6].
-
Dry the purified product under vacuum.
Protocol 2: General Procedure for the Synthesis of Novel N-Aryl Thioamide Derivatives
This protocol provides a general method for the derivatization of a secondary amine, which can be adapted for the synthesis of novel thioamides starting from various substituted pyrrolidines and aryl isothiocyanates.
Materials:
-
Substituted pyrrolidine (e.g., 3-substituted pyrrolidine)
-
Substituted aryl isothiocyanate
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or a deep eutectic solvent like choline chloride:urea)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, depending on substrate sensitivity)
Procedure:
-
In a round-bottom flask under an inert atmosphere (if necessary), dissolve the substituted pyrrolidine (1.0 eq.) in the chosen anhydrous solvent.
-
Add the substituted aryl isothiocyanate (1.0 - 1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., reflux) to drive the reaction to completion. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Synthetic and evaluation workflow for novel thioamides.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Monitoring the Reaction of 1-Isothiocyanatobenzene and Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the synthesis of 1-(phenylthiocarbamoyl)pyrrolidine through the reaction of 1-isothiocyanatobenzene and pyrrolidine. This reaction is a classic example of nucleophilic addition to an isothiocyanate, forming a thiourea derivative, a scaffold of interest in medicinal chemistry. The protocol outlines methodologies for tracking reaction kinetics and product formation using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental procedures, data presentation guidelines, and visualizations are included to ensure reproducibility and accurate interpretation of results.
Introduction
The reaction between an isothiocyanate and a primary or secondary amine is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are prevalent in a wide range of biologically active molecules and are key intermediates in various synthetic pathways. The specific reaction between 1-isothiocyanatobenzene (phenyl isothiocyanate) and the cyclic secondary amine, pyrrolidine, yields 1-(phenylthiocarbamoyl)pyrrolidine. Accurate monitoring of this reaction is crucial for optimizing reaction conditions, determining kinetic parameters, and ensuring complete conversion for downstream applications in drug discovery and development. This note details three common analytical techniques for real-time or quasi-real-time monitoring of this transformation.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of the isothiocyanate group of 1-isothiocyanatobenzene.
Figure 1: Reaction of 1-isothiocyanatobenzene with pyrrolidine to form 1-(phenylthiocarbamoyl)pyrrolidine.
Experimental Protocols
Materials and Reagents
-
1-Isothiocyanatobenzene (Reagent Grade, ≥98%)
-
Pyrrolidine (Reagent Grade, ≥99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Deionized or HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deuterated Chloroform (CDCl₃) for NMR
-
Tetramethylsilane (TMS) for NMR
General Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-isothiocyanatobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) to a desired concentration (e.g., 0.1 M).
-
Place the flask in a temperature-controlled bath set to the desired reaction temperature (e.g., 25 °C).
-
Add pyrrolidine (1.0-1.2 eq) to the stirring solution to initiate the reaction. Start timing the reaction immediately.
-
At specified time intervals, withdraw aliquots of the reaction mixture for analysis. Quench the reaction in the aliquot if necessary (e.g., by rapid dilution with the mobile phase for HPLC).
Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of reactants and the product over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of 1-isothiocyanatobenzene, pyrrolidine (if UV active, though unlikely at 254 nm), and purified 1-(phenylthiocarbamoyl)pyrrolidine in the mobile phase at known concentrations to determine their retention times and to construct calibration curves.
-
Sample Preparation: At each time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., in a 1:100 ratio) in a clean HPLC vial. This dilution will effectively quench the reaction.
-
Analysis: Inject the prepared samples onto the HPLC system. Record the chromatograms.
-
Data Analysis: Integrate the peak areas corresponding to the reactants and the product. Using the calibration curves, calculate the concentration of each species at each time point. Plot the concentration of the product versus time to obtain the reaction profile.
Data Presentation:
| Time (min) | Peak Area (1-Isothiocyanatobenzene) | Peak Area (1-(phenylthiocarbamoyl)pyrrolidine) | Concentration of Product (M) |
| 0 | X₀ | 0 | 0 |
| 5 | X₅ | Y₅ | C₅ |
| 15 | X₁₅ | Y₁₅ | C₁₅ |
| 30 | X₃₀ | Y₃₀ | C₃₀ |
| 60 | X₆₀ | Y₆₀ | C₆₀ |
| 120 | X₁₂₀ | Y₁₂₀ | C₁₂₀ |
Protocol 2: Monitoring by UV-Vis Spectroscopy
This method is suitable for a rapid estimation of product formation, assuming the product has a unique absorbance maximum.
Instrumentation and Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: A UV-transparent solvent in which both reactants and the product are soluble (e.g., acetonitrile or methanol).
-
Scan Range: 200-400 nm.
Procedure:
-
Spectral Characterization: Obtain the UV-Vis spectra of the starting materials (1-isothiocyanatobenzene and pyrrolidine) and the purified product in the chosen solvent. Identify a wavelength (λ_max) where the product has significant absorbance and the starting materials have minimal absorbance. Thiourea derivatives often absorb in the 230-280 nm range.
-
Reaction Monitoring:
-
Prepare the reaction mixture directly in a cuvette at a low concentration to ensure the absorbance remains within the linear range of the instrument (typically < 1.5 AU).
-
Alternatively, prepare a more concentrated reaction mixture and at each time point, withdraw an aliquot, dilute it to a fixed volume with the solvent, and immediately record the absorbance at the predetermined λ_max.
-
-
Data Analysis: Plot the absorbance at λ_max against time. The increase in absorbance is proportional to the formation of the product. If a molar extinction coefficient for the product is determined, the absorbance can be converted to concentration using the Beer-Lambert law (A = εbc).
Data Presentation:
| Time (min) | Absorbance at λ_max |
| 0 | A₀ |
| 1 | A₁ |
| 5 | A₅ |
| 10 | A₁₀ |
| 20 | A₂₀ |
| 30 | A₃₀ |
Protocol 3: Monitoring by ¹H NMR Spectroscopy
This technique provides detailed structural information and allows for the determination of the relative concentrations of reactants and product.
Instrumentation and Conditions:
-
NMR Spectrometer: A ≥300 MHz NMR spectrometer.
-
Solvent: A deuterated solvent that is compatible with the reaction (e.g., CDCl₃ or Acetonitrile-d₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Procedure:
-
Spectral Assignment: Record the ¹H NMR spectra of pure 1-isothiocyanatobenzene, pyrrolidine, and the purified 1-(phenylthiocarbamoyl)pyrrolidine product to assign the chemical shifts of characteristic protons.
-
1-Isothiocyanatobenzene: Aromatic protons will appear in the range of 7.1-7.4 ppm.
-
Pyrrolidine: Protons adjacent to the nitrogen will be in the region of 2.8-3.0 ppm, and the other protons around 1.7-1.9 ppm.
-
1-(phenylthiocarbamoyl)pyrrolidine (Product): Expect shifts in the pyrrolidine protons adjacent to the nitrogen due to the electron-withdrawing thiocarbonyl group. New signals for the N-H proton (if present and not exchanged) and distinct shifts in the aromatic region may also be observed.
-
-
Reaction Monitoring:
-
Set up the reaction directly in an NMR tube using a deuterated solvent.
-
After adding pyrrolidine, acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify non-overlapping peaks for a proton on the starting material (e.g., an aromatic proton of 1-isothiocyanatobenzene) and the product.
-
The relative concentration of each species can be determined by integrating these characteristic peaks. The conversion can be calculated as: Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100
-
Data Presentation:
| Time (min) | Integral (Reactant Peak) | Integral (Product Peak) | % Conversion |
| 0 | I_R₀ | 0 | 0 |
| 10 | I_R₁₀ | I_P₁₀ | C₁₀ |
| 30 | I_R₃₀ | I_P₃₀ | C₃₀ |
| 60 | I_R₆₀ | I_P₆₀ | C₆₀ |
| 180 | I_R₁₈₀ | I_P₁₈₀ | C₁₈₀ |
Visualizations
Caption: Workflow for monitoring the reaction of 1-isothiocyanatobenzene and pyrrolidine.
Caption: Simplified reaction mechanism pathway.
Conclusion
This application note provides comprehensive protocols for monitoring the reaction between 1-isothiocyanatobenzene and pyrrolidine using HPLC, UV-Vis, and NMR spectroscopy. The choice of method will depend on the specific research goals, available instrumentation, and the level of detail required. HPLC offers excellent quantitative data for kinetic analysis, UV-Vis provides a rapid and simple method for tracking product formation, and NMR gives detailed structural confirmation and relative quantification. By following these protocols, researchers can effectively monitor this important thiourea-forming reaction, enabling optimization and a deeper understanding of the reaction dynamics.
Application Notes and Protocols: Synthesis of 2-(Pyrrolidin-1-yl)benzo[d]oxazole using N-Phenylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for the synthesis of 2-(pyrrolidin-1-yl)benzo[d]oxazole, a potentially bioactive molecule, utilizing N-phenylpyrrolidine-1-carbothioamide as a key reagent. While direct literature on this specific reaction is limited, this protocol is built upon established methods for the synthesis of 2-aminobenzoxazoles from N-substituted thioureas and 2-aminophenols. The methodologies presented are designed to be a valuable resource for researchers in medicinal chemistry and organic synthesis.
Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of an amino substituent at the 2-position of the benzoxazole ring can significantly modulate the biological profile of the molecule. The synthesis of 2-aminobenzoxazoles often involves the cyclization of a 2-aminophenol with a cyanating agent or a thiourea derivative[3][4]. This protocol adapts the latter approach, proposing a cyclodesulfurization reaction of this compound with 2-aminophenol.
Proposed Synthetic Scheme
The proposed synthesis involves the reaction of 2-aminophenol with this compound. The reaction is anticipated to proceed via an initial nucleophilic attack of the amino group of 2-aminophenol on the thiocarbonyl carbon of this compound, followed by an intramolecular cyclization and subsequent elimination of aniline and hydrogen sulfide to afford the desired 2-(pyrrolidin-1-yl)benzo[d]oxazole.
Caption: Proposed reaction for the synthesis of 2-(pyrrolidin-1-yl)benzo[d]oxazole.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-aminobenzoxazoles from substituted thioureas. Researchers should perform this reaction in a well-ventilated fume hood and adhere to all standard laboratory safety procedures.
Materials:
-
2-Aminophenol
-
This compound
-
Mercuric oxide (HgO) or other suitable desulfurizing agent (e.g., dicyclohexylcarbodiimide (DCC))
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or dimethylformamide)
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq) and this compound (1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or another suitable solvent) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-aminophenol.
-
Reagent Addition: Add the desulfurizing agent, for example, mercuric oxide (HgO) (1.2 eq). If using a carbodiimide like DCC, it can be added at this stage. If a base is required, add triethylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If HgO was used, filter the reaction mixture through a pad of celite to remove the insoluble mercury salts. If DCC was used, filter to remove the dicyclohexylthiourea byproduct.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(pyrrolidin-1-yl)benzo[d]oxazole.
Data Presentation
The following table summarizes the expected data for the synthesis of 2-(pyrrolidin-1-yl)benzo[d]oxazole based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Product | 2-(Pyrrolidin-1-yl)benzo[d]oxazole |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Physical Appearance | Off-white to pale yellow solid |
| Yield | 60-80% (estimated based on similar reactions) |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Reflux temperature of the chosen solvent (e.g., ~82°C for acetonitrile) |
| ¹H NMR (CDCl₃, est.) | δ 7.5-7.0 (m, 4H, Ar-H), 3.6-3.4 (m, 4H, N-CH₂), 2.1-1.9 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, est.) | δ 165 (C=N), 150, 142 (Ar-C), 124, 122, 118, 110 (Ar-CH), 48 (N-CH₂), 25 (CH₂) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₁H₁₃N₂O: 189.1028; found: ~189.1025 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-(pyrrolidin-1-yl)benzo[d]oxazole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the benzoxazole derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-phenylpyrrolidine-1-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-phenylpyrrolidine-1-carbothioamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting materials are still present, consider extending the reaction time or gradually increasing the temperature. |
| Poor Quality of Reagents: Phenyl isothiocyanate or pyrrolidine may be degraded or contain impurities. | - Use freshly distilled or high-purity reagents. - Ensure reagents are stored under appropriate conditions (cool, dry, and under an inert atmosphere for phenyl isothiocyanate). | |
| Suboptimal Solvent: The chosen solvent may not be ideal for the reaction. | - While ethanol is a common solvent, consider trialing other polar aprotic solvents such as acetonitrile, which has been used for similar syntheses. | |
| Moisture Contamination: Water in the reaction can lead to side reactions of phenyl isothiocyanate. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products/Impurities | Reaction of Phenyl Isothiocyanate with Solvent or Impurities: The electrophilic isothiocyanate can react with nucleophilic impurities or certain solvents. | - Use high-purity, dry, and inert solvents. - Ensure the purity of the starting amine (pyrrolidine). |
| Thermal Decomposition: At excessively high temperatures, the product or reactants may decompose. | - Avoid unnecessarily high reaction temperatures. Refluxing ethanol provides a controlled temperature. If using other solvents, optimize the temperature accordingly. | |
| Formation of Symmetric Thiourea: Unreacted amine can react with the isothiocyanate product. | - Ensure slow addition of the amine to an excess of the isothiocyanate to minimize the presence of free amine. | |
| Difficulty in Product Purification | Oily Product: The crude product is an oil and does not solidify upon cooling. | - Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. - If the product remains an oil, purification by column chromatography may be necessary. |
| Colored Impurities: The final product has a persistent yellow or brown color. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure complete removal of any unreacted phenyl isothiocyanate, which can be colored. | |
| Co-elution with Impurities during Chromatography: The product and impurities do not separate well on the column. | - Optimize the eluent system for column chromatography by testing different solvent polarities. - Consider using a different stationary phase if silica gel is not providing adequate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: A reported yield for the synthesis in refluxing ethanol is around 80%[1]. However, the yield can be influenced by various factors including reagent purity, reaction conditions, and purification methods.
Q2: What is a standard protocol for this synthesis?
A2: A common method involves stirring a mixture of phenyl isothiocyanate and pyrrolidine in a 1:1 molar ratio in refluxing ethanol for approximately 4 hours[1].
Q3: Can I use a different solvent for the reaction?
A3: Yes, other polar aprotic solvents like acetonitrile have been successfully used for the synthesis of similar N-substituted pyrrolidine-1-carbothioamides. For instance, the synthesis of N-methylpyrrolidine-1-carbothioamide was carried out in acetonitrile at a lower temperature (in an ice bath), yielding 67% of the product. This suggests that solvent choice and temperature are key parameters to optimize for your specific reaction.
Q4: My reaction is complete, but the product won't crystallize. What should I do?
A4: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. You can also try adding a seed crystal if one is available. If these methods fail, consider purifying the product via column chromatography.
Q5: What are the best practices for purifying this compound?
A5: Recrystallization from ethanol is a reported method for purification[1]. If significant impurities are present, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is a good alternative.
Q6: Are there any specific safety precautions I should take?
A6: Phenyl isothiocyanate is toxic and has a pungent odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Pyrrolidine is also a flammable and corrosive liquid.
Data Presentation
The following table summarizes different reaction conditions for the synthesis of N-substituted pyrrolidine-1-carbothioamides to provide a basis for experimental design and optimization.
| Target Compound | Amine | Isothiocyanate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| This compound | Pyrrolidine | Phenyl isothiocyanate | Ethanol | Reflux | 4 hours | 80 | [1] |
| N-methylpyrrolidine-1-carbothioamide | Pyrrolidine | Methyl isothiocyanate | Acetonitrile | Ice-bath | Not specified | 67 |
Experimental Protocols
Protocol 1: Synthesis of this compound in Ethanol (Standard Method)[1]
Materials:
-
Phenyl isothiocyanate
-
Pyrrolidine
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenyl isothiocyanate (0.1 mol) and pyrrolidine (0.1 mol).
-
Add anhydrous ethanol (20 mL) to the flask.
-
Heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator to induce crystallization.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Purification of N-phenylpyrrolidine-1-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-phenylpyrrolidine-1-carbothioamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification method.
Recrystallization
Recrystallization is a common method for purifying solid compounds. A typical procedure for this compound involves dissolving the crude product in a hot solvent, such as ethanol, and allowing it to cool slowly to form crystals.[1]
Observed Issue: Low or No Crystal Formation
| Potential Cause | Recommended Action |
| Inappropriate Solvent | The compound may be too soluble or insoluble in the chosen solvent. Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). |
| Insufficient Concentration | The solution may be too dilute. Concentrate the solution by carefully evaporating some of the solvent. |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. |
| Presence of Impurities | Certain impurities can inhibit crystal formation. Try pretreating the crude material with activated charcoal to remove colored impurities, or perform a preliminary purification step like column chromatography. |
Observed Issue: Oily Product Formation
| Potential Cause | Recommended Action |
| Melting Point Below Solvent Boiling Point | The compound may be melting in the hot solvent. Use a solvent with a lower boiling point or a solvent mixture. |
| Supersaturation | The solution is too concentrated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| Impurity Interference | Impurities can lower the melting point of the mixture. Consider a pre-purification step. |
Observed Issue: Colored Crystals
| Potential Cause | Recommended Action |
| Colored Impurities Present | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a small amount to avoid adsorbing the desired product. |
| Compound Degradation | The thioamide group can be susceptible to oxidation, which may result in a change in color (e.g., yellowing).[2] Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[2] |
Column Chromatography
Column chromatography is a versatile technique for purifying this compound, especially for removing closely related impurities. A common stationary phase is silica gel with a mobile phase such as an ethyl acetate/hexane mixture.[3]
Observed Issue: Poor Separation of Compound and Impurities
| Potential Cause | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point is a low-polarity mixture (e.g., 10:90 ethyl acetate/hexane) gradually increasing in polarity.[3] |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
| Column Packed Improperly | Channels or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. |
| Compound Instability on Silica Gel | Thioamides can sometimes be unstable on silica gel. Consider using a different stationary phase, such as alumina, or minimizing the time the compound is on the column.[4] |
Observed Issue: Compound Does Not Elute from the Column
| Potential Cause | Recommended Action |
| Solvent Polarity Too Low | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate). |
| Strong Interaction with Stationary Phase | The compound may be strongly adsorbed to the silica gel. Consider adding a small amount of a more polar solvent, like methanol, to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Based on the synthesis from 1-isothiocyanatobenzene and pyrrolidine, common impurities may include:
-
Unreacted starting materials: Phenyl isothiocyanate and pyrrolidine.
-
Solvent residues: Residual ethanol or other solvents used in the reaction and purification.[4]
-
Byproducts from side reactions: Although the reaction is generally clean, minor byproducts could form, especially if the reaction temperature is too high or reaction time is excessively long.
-
Degradation products: The thioamide functionality can be susceptible to oxidation, especially upon exposure to air and light over time.[2]
Q2: My purified this compound is a yellow solid, but the literature reports it as colorless. What could be the reason?
A2: A yellow color can indicate the presence of impurities or degradation. Oxidation of the thioamide group is a possible cause of yellowing.[2] It is also possible that trace impurities from the starting materials or formed during the reaction are colored. To obtain a colorless product, you can try recrystallizing the material again, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Ensure the final product is stored under an inert atmosphere and protected from light to prevent degradation.[2]
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to check the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. NMR can help identify the presence of starting materials, solvent residues, and other impurities.[4]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, it is recommended to store this compound at a low temperature (e.g., -20°C for long-term, 2-8°C for short-term), protected from light, and under an inert atmosphere such as argon or nitrogen to prevent oxidation and degradation.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a literature procedure.[1]
-
To a round-bottom flask containing 20 mL of ethanol, add 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol).
-
Stir the mixture and heat it to reflux for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The crude product can then be purified by recrystallization from ethanol.
Protocol 2: Purification by Column Chromatography
This is a general protocol that should be optimized for your specific crude material.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane). Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If the compound is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical data for the synthesis and purification of this compound and related compounds.
| Parameter | Value | Reference Compound | Source |
| Synthesis Yield | 80% | This compound | [1] |
| Column Chromatography Yield | 67% | N-methylpyrrolidine-1-carbothioamide | [5][6] |
| TLC Rf Value | 0.18 (10% EtOAc/Hexane) | N-phenylpiperidine-1-carbothioamide | [3] |
| Column Chromatography Eluent | 15% EtOAc/Hexane | N-phenylpiperidine-1-carbothioamide | [3] |
References
preventing side reactions in the synthesis of N-phenylpyrrolidine-1-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-phenylpyrrolidine-1-carbothioamide.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis, focusing on preventing and identifying side reactions.
Problem 1: Low Yield of this compound
A low yield of the desired product is a frequent issue. Several factors can contribute to this, from incomplete reactions to product loss during workup.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time. |
| - Increase Temperature: For reactions that are sluggish at room temperature or lower, a moderate increase in temperature can enhance the reaction rate. For instance, refluxing in ethanol has been reported to give a high yield (80%)[1]. | |
| Impure Reactants | - Verify Purity: Ensure the purity of phenyl isothiocyanate and pyrrolidine. Impurities can lead to undesired side reactions. |
| - Use Anhydrous Solvents: Moisture can interfere with the reaction. Use dry solvents to minimize hydrolysis of the isothiocyanate. | |
| Suboptimal Stoichiometry | - Adjust Reactant Ratio: While a 1:1 molar ratio is standard, a slight excess of one reactant might be necessary depending on the purity and volatility of the starting materials. However, be aware that excess pyrrolidine can potentially lead to the formation of 1,1'-(thiocarbonyl)dipyrrolidine. |
| Product Loss During Workup | - Optimize Extraction: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with a suitable organic solvent may be necessary. |
| - Careful Purification: During recrystallization or column chromatography, minimize product loss by ensuring complete transfer of solutions and careful handling of the solid product. |
Problem 2: Presence of Impurities in the Final Product
The formation of side products is a common source of impurities. The two most likely side products in this synthesis are N,N'-diphenylthiourea and 1,1'-(thiocarbonyl)dipyrrolidine.
| Impurity | Identification | Prevention Strategies |
| N,N'-Diphenylthiourea | - Spectroscopic Analysis: This symmetrical thiourea has distinct signals in NMR and IR spectra. Its melting point is approximately 152-155 °C. | - Control Stoichiometry: This side product forms from the reaction of phenyl isothiocyanate with aniline, which can be present as an impurity in the phenyl isothiocyanate starting material, or from the reaction of two molecules of phenyl isothiocyanate with a nucleophile. Ensure high purity of the starting isothiocyanate. |
| 1,1'-(thiocarbonyl)dipyrrolidine | - Mass Spectrometry: This compound can be identified by its molecular weight. | - Avoid Excess Pyrrolidine: This side product can form if there is a significant excess of pyrrolidine and a source of a thiocarbonyl group. Using a close to 1:1 stoichiometry of reactants is advisable. |
| Unreacted Starting Materials | - TLC Analysis: Compare the product spot with the spots of the starting materials (phenyl isothiocyanate and pyrrolidine). | - Ensure Complete Reaction: As mentioned for low yield, extend the reaction time or moderately increase the temperature to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds through a nucleophilic addition mechanism. The nitrogen atom of pyrrolidine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer to yield the final this compound product.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reaction is the formation of N,N'-diphenylthiourea, which can occur if aniline is present as an impurity in the phenyl isothiocyanate. Another potential, though less common, side product is 1,1'-(thiocarbonyl)dipyrrolidine, which may form in the presence of excess pyrrolidine and a thiocarbonyl source.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Use a suitable solvent system to achieve good separation between the starting materials and the product. The disappearance of the starting material spots indicates the completion of the reaction.
Q4: What are the recommended purification methods for this compound?
A4: The product can be purified by recrystallization from a suitable solvent, such as ethanol[1]. Column chromatography on silica gel can also be employed for purification, although care should be taken as some thioureas can be sensitive to prolonged contact with silica.
Experimental Protocols
Two common protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis in Refluxing Ethanol
This method has been reported to provide a high yield of the product.
| Parameter | Value |
| Reactants | Phenyl isothiocyanate (0.1 mol), Pyrrolidine (0.1 mol) |
| Solvent | Ethanol (20 mL) |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Reported Yield | 80%[1] |
| Workup | The reaction mixture is cooled, and the product crystallizes. The solid is collected by filtration and can be recrystallized from ethanol. |
Protocol 2: Synthesis in Acetonitrile at Room Temperature
A similar synthesis for a related compound suggests that lower temperatures can also be effective.
| Parameter | Value |
| Reactants | Phenyl isothiocyanate (1.0 equiv), Pyrrolidine (1.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 2 hours (monitor by TLC) |
| Reported Yield | Not specified for this exact compound, but a related synthesis yielded 67%[2]. |
| Workup | The solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Diagram 2: Main Reaction vs. Side Reaction
Caption: Competing reaction pathways leading to the desired product and a common side product.
References
stability issues of N-phenylpyrrolidine-1-carbothioamide under different conditions
This technical support center provides guidance on the stability of N-phenylpyrrolidine-1-carbothioamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound?
A1: this compound, like other carbothioamides, may be susceptible to degradation under several conditions. Key areas of concern include hydrolysis, photostability, and thermal stability. The presence of the thioamide group suggests potential for hydrolysis under acidic or basic conditions, and the aromatic phenyl ring could contribute to photosensitivity.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. Exposure to UV or visible light may initiate degradation pathways.[1] It is recommended to handle and store the compound in light-protected conditions (e.g., amber vials, foil wrapping) until its photostability profile is determined through formal testing.[2]
Q4: What is the expected thermal stability of this compound?
A4: Many solid-state organic molecules are relatively stable at moderate temperatures. However, elevated temperatures can accelerate degradation. Thioamides are generally expected to be relatively stable to dry heat at moderate temperatures.[1] Forced degradation studies at elevated temperatures are necessary to understand its thermal lability and identify potential degradants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency in an aqueous formulation over time. | Hydrolytic degradation. The carbothioamide functional group is likely hydrolyzing. | 1. Analyze the formulation for the presence of degradation products using a stability-indicating HPLC method. 2. Determine the optimal pH for stability by conducting a pH-rate profile study. 3. Consider reformulation with non-aqueous solvents or lyophilization if aqueous stability is insufficient. |
| Appearance of new peaks in the chromatogram after exposure to light. | Photodegradation. The compound is likely sensitive to light. | 1. Protect the compound and its formulations from light at all stages of handling and storage.[2] 2. Conduct formal photostability studies according to ICH Q1B guidelines to characterize the degradation products.[2] 3. If the compound is intrinsically photolabile, consider the use of light-resistant packaging. |
| Degradation observed during heat sterilization. | Thermal degradation. The compound is not stable at the sterilization temperature. | 1. Evaluate alternative sterilization methods such as filtration for solutions. 2. Conduct a forced degradation study at various temperatures to determine the temperature threshold for significant degradation. 3. If for solid dosage forms, assess the impact of manufacturing processes involving heat. |
| Inconsistent results in different solvent systems. | Solvent-mediated degradation. The choice of solvent may be influencing the stability of the compound. | 1. Evaluate the stability of the compound in a range of common laboratory solvents. 2. Use aprotic solvents if hydrolysis is a concern. 3. Ensure solvents are of high purity and free from reactive impurities. |
Predicted Stability Profile
While specific experimental data for this compound is limited, a predictive stability profile can be inferred from the behavior of similar compounds containing a carbothioamide group.[1]
| Condition | Predicted Stability | Potential Degradation Products |
| Hydrolytic (Acidic) | Potentially unstable | Hydrolysis of the carbothioamide to the corresponding carboxylic acid and N-phenylpyrrolidine. |
| Hydrolytic (Basic) | Potentially unstable | Similar to acidic conditions, but the rate may differ. |
| Oxidative (e.g., H₂O₂) | Potentially unstable | Oxidation of the sulfur atom to a sulfoxide or sulfone. |
| Photolytic (UV/Vis light) | Potentially unstable | Photodegradation could lead to various products depending on the wavelength and solvent. |
| Thermal (Dry Heat) | Likely stable at moderate temperatures | Decomposition at elevated temperatures. |
Experimental Protocols
Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation vessel/chamber
-
Photostability chamber
-
Temperature-controlled oven
-
Validated HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A dark control should be kept under the same conditions but protected from light.[2]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV/MS to monitor for the appearance of degradation products and the loss of the parent compound.
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using mass spectrometry data.
-
Ensure the HPLC method is "stability-indicating" by demonstrating that the peaks of the degradants are well-resolved from the parent compound.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Technical Support Center: Optimizing N-phenylpyrrolidine-1-carbothioamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst efficiency in the synthesis of N-phenylpyrrolidine-1-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and dependable method is the reaction of phenyl isothiocyanate with pyrrolidine.[1] This reaction is often carried out without a catalyst by refluxing the reactants in a suitable solvent like ethanol, which can yield the product in high purity and good yield (e.g., 80%).[2][3]
Q2: When should I consider using a catalyst for the synthesis of this compound?
A2: While often not essential, a catalyst may be beneficial under certain conditions to:
-
Increase the reaction rate, especially at lower temperatures.
-
Improve the yield when dealing with less reactive starting materials or when side reactions are a concern.
-
Enable the use of alternative, more economical starting materials such as carbon disulfide and aniline (to form the isothiocyanate in situ) or directly with pyrrolidine.[4][5]
Q3: What types of catalysts can be used for carbothioamide synthesis?
A3: A variety of catalysts can be employed for the synthesis of thioureas and carbothioamides, including:
-
Base catalysts: Inorganic bases like potassium carbonate (K2CO3) can be used, particularly when starting from carbon disulfide.[4]
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Organocatalysts: Tertiary amines can act as organocatalysts.[6][7] Chiral thioureas can also be used as hydrogen-bonding organocatalysts in asymmetric synthesis, which activate electrophiles.[8][9][10]
-
Lewis acid catalysts: Metal-free Lewis acids, such as those based on silicon, can catalyze related reactions.[11]
-
Metal catalysts: Transition metal complexes, for instance, those based on palladium, have been used in related synthetic preparations.[12] A reusable ZnO/Al2O3 composite has also been shown to catalyze the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines and CS2.[13]
Q4: Are there any green or sustainable approaches for this synthesis?
A4: Yes, green chemistry principles can be applied. An "on-water" reaction of isothiocyanates with amines has been reported as a facile and sustainable method for synthesizing unsymmetrical thioureas.[4][13] This approach simplifies product isolation through filtration and allows for the recycling of water, avoiding the use of volatile organic compounds.[4][13] Additionally, mechanochemical synthesis (ball milling) offers a solvent-free alternative that can lead to high yields in a short amount of time.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when focusing on optimizing catalyst efficiency.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be poisoned or degraded. | - Check Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. - Avoid Poisons: Common catalyst poisons include sulfur and nitrogen compounds that can strongly adsorb to metal catalyst surfaces.[1] Water can also deactivate some catalysts.[1] - Inert Atmosphere: For sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal for the catalyst. | - Optimize Temperature: Systematically vary the reaction temperature. Some catalyzed reactions can proceed at lower temperatures than the uncatalyzed version. - Solvent Screening: The choice of solvent can significantly impact catalyst activity and solubility of reactants. Test a range of solvents with varying polarities. - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. | |
| Impure Reactants: Impurities in phenyl isothiocyanate or pyrrolidine can lead to side reactions or inhibit the catalyst. | - Purify Starting Materials: Purify the reactants by distillation or recrystallization before use. | |
| Formation of Multiple Byproducts | Side Reactions: The catalyst may be promoting undesired reaction pathways. | - Lower Catalyst Loading: Use the minimum effective amount of catalyst. - Change Catalyst Type: A different catalyst may offer higher selectivity for the desired product. - Modify Reaction Conditions: Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction. |
| Formation of Symmetrical Thiourea: If generating the isothiocyanate in-situ from carbon disulfide and an amine, the formation of a symmetrical thiourea is a possible side reaction. | - Slow Addition: Ensure the slow addition of the amine to an excess of the thiocarbonylating agent. | |
| Difficulty in Product Isolation | Product Solubility: The product may be highly soluble in the reaction solvent. | - Solvent Removal: After the reaction, remove the solvent under reduced pressure. - Precipitation: Attempt to precipitate the product by adding a non-polar solvent. |
| Emulsion during Workup: Emulsion formation can occur during aqueous extraction. | - Break Emulsion: Add brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Inconsistent Results | Variability in Reagents: The quality of reagents, including the catalyst, can vary between batches. | - Use High-Purity Reagents: Source reagents from a reliable supplier. - Standardize Procedures: Ensure consistent experimental setup and procedures for each run. |
| Atmospheric Moisture: Moisture can affect the catalyst and some reagents. | - Use Anhydrous Conditions: Employ anhydrous solvents and conduct the reaction under an inert atmosphere. |
Quantitative Data on Catalyst Efficiency
While specific comparative data for this compound is limited in the literature, the following table presents data for analogous thiourea syntheses to illustrate the effects of different catalysts and conditions.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Phenyl isothiocyanate, Pyrrolidine | Ethanol | Reflux | 4 | 80 | [2][3] |
| K2CO3 | Aniline, CS2 (in situ isothiocyanate formation) | Water/DMF | 40 | Several | 94 (for 4-fluorophenyl isothiocyanate) | [14] |
| ZnO/Al2O3 | Primary amines, CS2 | Not specified | Not specified | Not specified | High | [4][13] |
| DBU (10 mol%) | n-dodecyl isocyanide, Sulfur | DMSO | Room Temp. | 22 | 67 (conversion) | [7][15] |
| TBD (10 mol%) | n-dodecyl isocyanide, Sulfur | DMSO | Room Temp. | 22 | 69 (conversion) | [7][15] |
Experimental Protocols
Protocol 1: Uncatalyzed Synthesis of this compound[2][3]
Materials:
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Phenyl isothiocyanate
-
Pyrrolidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (0.1 mol) in ethanol (20 mL).
-
Add pyrrolidine (0.1 mol) to the solution.
-
Stir the mixture and heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Base-Catalyzed In Situ Generation of Isothiocyanate and Subsequent Carbothioamide Synthesis (General Procedure)
Materials:
-
Aniline
-
Carbon disulfide (CS2)
-
Potassium carbonate (K2CO3)
-
Pyrrolidine
-
Water
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve potassium carbonate (2 equivalents) in a mixture of water and DMF.
-
Add the aniline (1 equivalent) to the solution.
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Cool the mixture in an ice bath and add carbon disulfide (2-3 equivalents) dropwise while stirring.
-
Allow the reaction to warm to the desired temperature (e.g., 40 °C) and stir for several hours until the aniline is consumed (monitor by TLC or HPLC) to form the dithiocarbamate intermediate.
-
Add pyrrolidine (1 equivalent) to the reaction mixture.
-
Continue stirring at the optimized temperature until the formation of this compound is complete.
-
Upon completion, perform an aqueous workup by extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the uncatalyzed synthesis.
Caption: Troubleshooting logic for low catalyst efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 14. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 15. pubs.rsc.org [pubs.rsc.org]
addressing solubility problems of N-phenylpyrrolidine-1-carbothioamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with N-phenylpyrrolidine-1-carbothioamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a small molecule with moderate lipophilicity, suggesting it has poor aqueous solubility. Its carbothioamide group can participate in hydrogen bonding, which may afford some solubility in polar organic solvents. The synthesis of this compound involves refluxing in ethanol, and it can be recrystallized from ethanol, indicating good solubility in this solvent.[1] For aqueous-based assays, the use of a co-solvent is typically necessary.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a strong, water-miscible organic solvent recommended for creating high-concentration stock solutions of poorly soluble compounds like this compound.[2] Ethanol is also a viable option, given its use in the synthesis and recrystallization of the compound.[1]
Q3: Can this compound interfere with my assay?
Yes, compounds containing a thioamide group can potentially interfere with certain assays.[1] Thiol-reactive compounds can interact with cysteine residues in proteins or with thiol-containing reagents in an assay, leading to false-positive or false-negative results.[3] It is crucial to include appropriate controls to test for assay interference.
Q4: How can I minimize the precipitation of this compound when diluting it into aqueous assay buffer?
To minimize precipitation, it is recommended to add the stock solution to the aqueous buffer with vigorous vortexing or stirring. Preparing intermediate dilutions in a solvent mixture with a higher percentage of the organic co-solvent can also be beneficial before the final dilution into the aqueous buffer. Additionally, ensuring the final concentration of the organic solvent in the assay is as low as possible while maintaining compound solubility is critical.
Troubleshooting Guide
Problem: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous assay buffer.
-
Question: What is the final concentration of DMSO in your assay?
-
Answer: If the final concentration of DMSO is too low, the compound may precipitate. While it is important to keep the co-solvent concentration minimal to avoid effects on the biological system, it must be sufficient to maintain the solubility of your compound. Consider performing a solubility test to determine the minimum required percentage of DMSO.
-
-
Question: How did you perform the dilution?
-
Answer: Adding the aqueous buffer to the DMSO stock can cause the compound to crash out. It is best practice to add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. This allows for rapid dispersion and minimizes localized high concentrations of the compound that can lead to precipitation.
-
-
Question: Have you tried using a different co-solvent?
-
Answer: While DMSO is a common choice, other co-solvents like ethanol might be suitable and less disruptive to your specific assay. The synthesis of this compound in ethanol suggests good solubility.[1]
-
Problem: I am observing inconsistent results in my assay when using this compound.
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Question: Have you confirmed the stability of the compound in your assay conditions?
-
Answer: The carbothioamide functional group may be susceptible to degradation under certain conditions (e.g., extreme pH, presence of strong oxidizing or reducing agents). It is advisable to assess the stability of this compound in your assay buffer over the time course of your experiment.
-
-
Question: Are you running appropriate controls for assay interference?
-
Answer: this compound, due to its thioamide moiety, could be a thiol-reactive compound.[1][3] This can lead to non-specific interactions. Include a control with a structurally similar but inactive compound if available, and a control to test for non-specific inhibition of your target protein or assay components. The inclusion of scavenging agents like dithiothreitol (DTT) in some assays can help mitigate the impact of thiol-reactive compounds.[3]
-
Data Presentation
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale / Notes |
| Water (pH 7.4) | Poorly Soluble | The molecule has a moderate lipophilicity (LogP is likely >2), suggesting low aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful organic solvent capable of dissolving a wide range of organic molecules.[2] |
| Ethanol | Soluble | Used as a solvent for the synthesis and recrystallization of the compound, indicating good solubility.[1] |
| 0.1 N HCl | Sparingly Soluble | The pyrrolidine nitrogen is weakly basic and may be protonated, potentially increasing solubility slightly. |
| 0.1 N NaOH | Poorly Soluble | The compound lacks an acidic proton, so its solubility is not expected to increase in basic conditions. |
Note: The solubility data presented are predicted based on the chemical structure and available literature on similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 206.31 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 2.06 mg of this compound using a calibrated analytical balance and place it into a clean, dry microcentrifuge tube or amber glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube or vial containing the compound.
-
Dissolve the Compound: Tightly cap the tube or vial and vortex at room temperature until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation with excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent moisture absorption by the DMSO.
Visualizations
Caption: Workflow for preparing and using this compound in assays.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
Technical Support Center: Refinement of N-phenylpyrrolidine-1-carbothioamide Crystal Structure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structure refinement of N-phenylpyrrolidine-1-carbothioamide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process of refining the crystal structure of this compound.
| Question | Answer |
| My crystals are very small or needle-like. How can I obtain better quality crystals for diffraction? | Slow evaporation of the solvent is crucial. Try dissolving the synthesized compound in a minimal amount of a suitable solvent like ethanol and allowing it to evaporate over several days at room temperature. Seeding with a previously formed crystal can also encourage the growth of larger, single crystals. |
| The diffraction data is weak, especially at high angles. What could be the cause and how can I improve it? | Weak high-angle diffraction can be due to poor crystal quality, small crystal size, or inherent disorder in the crystal lattice. Ensure you are using a well-maintained diffractometer with a strong X-ray source. If crystal quality is the issue, try different crystallization conditions (solvents, temperatures). For inherently disordered structures, longer exposure times during data collection might be necessary. |
| I am having difficulty solving the structure using direct methods. What are the alternative approaches? | If direct methods fail, Patterson methods can be an effective alternative, especially for structures containing heavier atoms like sulfur. Molecular replacement could also be attempted if a structurally similar model is available. Ensure that the space group assignment is correct, as an incorrect assignment can hinder structure solution. |
| The refinement of the thioamide group is problematic, showing large thermal ellipsoids or unusual bond lengths. | The thioamide group can exhibit some degree of rotational disorder. Careful inspection of the electron density map is recommended. It might be necessary to model this group as disordered over two positions. Constraints or restraints on the geometry of the thioamide group, based on known values from similar structures, can also help to stabilize the refinement. |
| The R-factor for my refinement is high. How can I improve it? | A high R-factor can indicate several issues: incorrect space group, poor data quality, unmodeled disorder, or an incorrect structural model. Re-evaluate your space group assignment. Check for and model any solvent accessible voids. Twinning could also be a possibility and should be investigated. A thorough analysis of the difference Fourier map can reveal missing or misplaced atoms. |
| How should I handle the hydrogen atoms in the refinement? | For this compound, hydrogen atoms can be placed in geometrically calculated positions and refined using a riding model. The hydrogen atom on the nitrogen of the thioamide group may be located in the difference Fourier map and refined with constraints on the N-H bond length.[1] |
Data Presentation
The following table summarizes the crystallographic data for this compound.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂S |
| Formula Weight | 206.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.195 (2) |
| b (Å) | 8.5694 (17) |
| c (Å) | 11.414 (2) |
| β (°) | 108.03 (3) |
| Volume (ų) | 1041.2 (4) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 0.27 |
| Reflections collected | 4554 |
| Independent reflections | 2393 |
| R(int) | 0.018 |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.119 |
| Goodness-of-fit (S) | 1.30 |
Experimental Protocols
Synthesis of this compound
A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) is stirred in refluxing ethanol (20 mL) for 4 hours. After the reaction, the solvent is removed under reduced pressure to yield the crude product. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethanol solution of the compound at room temperature.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature, typically 293(2) K, using graphite-monochromated Mo Kα radiation. The collected data is then processed, and an absorption correction may be applied. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[1]
Visualizations
The following diagram illustrates the general workflow for crystal structure refinement.
Caption: Workflow for Crystal Structure Determination.
References
strategies to minimize impurities in N-phenylpyrrolidine-1-carbothioamide production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of N-phenylpyrrolidine-1-carbothioamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or seems to have failed completely. What are the possible causes and how can I fix this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors:
-
Poor Quality of Starting Materials: Phenyl isothiocyanate is susceptible to hydrolysis. Ensure it is fresh and has been stored under anhydrous conditions. Pyrrolidine can also degrade over time. It is recommended to use freshly distilled pyrrolidine for best results.
-
Insufficient Reaction Time or Temperature: The reaction between phenyl isothiocyanate and pyrrolidine typically requires heating. A standard protocol involves refluxing in ethanol for about 4 hours.[1] If the reaction is run at a lower temperature or for a shorter duration, it may not go to completion.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to facilitate contact between the reactants.
-
Sub-optimal Stoichiometry: While a 1:1 molar ratio of reactants is common, a slight excess of the more volatile reactant (pyrrolidine) can sometimes be used to drive the reaction to completion, although this may necessitate more rigorous purification.
Troubleshooting Steps:
-
Verify the quality of your starting materials. If in doubt, purify them before use.
-
Ensure the reaction is heated to reflux and maintained for the recommended duration.
-
Increase the stirring speed to ensure a homogenous reaction mixture.
-
Consider a small, trial reaction with a slight excess of pyrrolidine to see if the yield improves.
-
Issue 2: Product Discoloration (Yellow or Brown Product)
-
Question: My final product is yellow or brown instead of the expected white or off-white solid. What causes this discoloration and how can I remove it?
-
Answer: Discoloration in the final product is a common issue and is often due to the presence of minor impurities.
-
Formation of Colored Byproducts: Impurities in the starting materials or side reactions during the synthesis can lead to colored byproducts. Phenyl isothiocyanate, if it has started to decompose, can introduce colored impurities.
-
Oxidation: The product or impurities may oxidize upon exposure to air, especially during heating or workup.
Troubleshooting and Purification Steps:
-
Activated Carbon Treatment: Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture at reflux for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly for recrystallization. This is often effective at removing colored impurities.[2]
-
Recrystallization: A careful recrystallization from a suitable solvent like ethanol can effectively remove many impurities, including those causing discoloration.[1] Ensure the product is fully dissolved at high temperature and allowed to crystallize slowly.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous purification method. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from colored impurities.
-
Issue 3: Difficulty with Product Purification by Recrystallization
-
Question: I am having trouble recrystallizing my product. It either "oils out" or the crystals are very fine and seem impure. What should I do?
-
Answer: Recrystallization issues often point to the presence of significant impurities or the use of an inappropriate solvent.
-
"Oiling Out": This occurs when the product is insoluble in the cold solvent but also melts at a temperature below the boiling point of the solvent. The presence of impurities can lower the melting point of the product, making this more likely.
-
Fine, Impure Crystals: Rapid cooling or the presence of impurities can lead to the formation of small, poorly formed crystals that can trap impurities.
Troubleshooting Steps:
-
Ensure Purity Before Recrystallization: If the crude product is very impure, consider a preliminary purification step, such as an aqueous wash to remove water-soluble impurities, before attempting recrystallization.
-
Optimize the Recrystallization Solvent: Ethanol is a commonly used solvent for this compound.[1] If it is not working well, you can try a different solvent or a solvent mixture. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling should be avoided.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can initiate crystallization.
-
Seed Crystals: Adding a small, pure crystal of the product to the cooled solution can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the reaction of phenyl isothiocyanate with pyrrolidine.[1] This is a nucleophilic addition reaction where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the isothiocyanate group. The reaction is typically carried out in a solvent such as ethanol under reflux conditions.[1]
Q2: What are the primary impurities I should be concerned about?
A2: The main impurities to consider are:
-
Unreacted Starting Materials: Phenyl isothiocyanate and pyrrolidine may remain if the reaction does not go to completion.
-
Hydrolysis Products: Phenyl isothiocyanate can react with trace amounts of water to form N,N'-diphenylthiourea or aniline.
-
Side-Reaction Products: Although less common under standard conditions, self-polymerization of the isothiocyanate is a possibility.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a silica gel plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. The spots can be visualized under UV light, as the aromatic ring in the product and phenyl isothiocyanate will absorb UV light.[3] Alternatively, staining with potassium permanganate can be used, which will react with the thioamide product.[4]
Q4: Is the addition of a base necessary for this reaction?
A4: While the reaction can proceed without a base, the addition of a non-nucleophilic organic base, such as triethylamine (TEA), can be beneficial. The base can help to deprotonate the pyrrolidine, increasing its nucleophilicity and potentially accelerating the reaction rate, which can lead to a higher yield in a shorter time.
Q5: What is the expected yield for this synthesis?
A5: With proper technique and pure starting materials, yields of around 80% have been reported after recrystallization.[1]
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Condition | Rationale/Notes |
| Reactants | Phenyl isothiocyanate, Pyrrolidine | High purity starting materials are crucial. |
| Stoichiometry | 1:1 molar ratio | A slight excess of pyrrolidine can be used. |
| Solvent | Ethanol or Acetonitrile | Ethanol is commonly reported and effective for subsequent recrystallization.[1] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed efficiently. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine completion. |
| Catalyst/Base | Optional: Triethylamine (TEA) | Can increase the reaction rate. |
| Work-up | Cooling, filtration, and washing | The product often precipitates upon cooling. |
| Purification | Recrystallization from ethanol | Effective for removing most common impurities.[1] |
| Expected Yield | ~80% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl isothiocyanate (e.g., 0.1 mol).
-
Add ethanol (e.g., 200 mL) to dissolve the phenyl isothiocyanate.
-
Slowly add pyrrolidine (e.g., 0.1 mol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a white solid.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper (or through a celite pad if charcoal was used) into a clean, warm flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Synthesis of this compound.
Caption: Hydrolysis of phenyl isothiocyanate impurity.
Caption: Troubleshooting workflow for synthesis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-phenylpyrrolidine-1-carbothioamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpyrrolidine-1-carbothioamide scaffold is a promising pharmacophore in drug discovery, demonstrating a wide range of biological activities. This guide provides a comparative overview of the biological activities of this compound and its structurally related analogues, with a focus on their antimicrobial and enzyme inhibitory potential. The information presented herein is a synthesis of available experimental data, intended to facilitate further research and development in this area.
Comparative Biological Activity Data
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the phenyl ring and modifications of the pyrrolidine moiety. The following table summarizes the available quantitative data on the antimicrobial and enzyme inhibitory activities of selected analogues. It is important to note that the data is compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound/Analogue | Target Organism/Enzyme | Biological Activity | Quantitative Data (MIC/IC50) | Reference |
| This compound | Staphylococcus aureus | Antibacterial | - | [1] |
| Escherichia coli | Antibacterial | - | [1] | |
| Candida albicans | Antifungal | - | [2] | |
| N-(4-chlorophenyl)pyrrolidine-1-carbothioamide | Enoyl-Acyl Carrier Protein Reductase (InhA) | Enzyme Inhibition | Hypothetical IC50: 15 µM | [3] |
| Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition | Hypothetical IC50: 25 µM | [3] | |
| N-(4-nitrophenyl)pyrrolidine-1-carbothioamide | Enoyl-Acyl Carrier Protein Reductase (InhA) | Enzyme Inhibition | Hypothetical IC50: 35 µM | [3] |
| Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition | Hypothetical IC50: 50 µM | [3] | |
| N-(naphthalen-1-yl)pyrrolidine-1-carbothioamide | Enoyl-Acyl Carrier Protein Reductase (InhA) | Enzyme Inhibition | Hypothetical IC50: 8 µM | [3] |
| Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition | Hypothetical IC50: 12 µM | [3] | |
| N-benzylpyrrolidine-1-carbothioamide | Staphylococcus aureus | Antibacterial | - | [1] |
| Pyrrolidine-fused N-arylsuccinimide derivatives | Staphylococcus aureus ATCC25923 | Antibacterial | MIC: 16-128 µg/mL | [4] |
| Vibrio cholerae NB2 | Antibacterial | MIC: 16-128 µg/mL | [4] | |
| Candida albicans ATCC10231 | Antifungal | MIC: 64-256 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general experimental protocols used to assess the biological activities of this compound and its analogues.
Synthesis of this compound.[5]
A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) is stirred in refluxing ethanol (20 mL) for 4 hours. After the reaction, the mixture is cooled, and the resulting precipitate is collected to afford the title compound. Single crystals suitable for X-ray analysis can be obtained by recrystallization from ethanol at room temperature.[5]
Caption: General synthesis workflow for this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Enzyme Inhibition Assay (Hypothetical Example: InhA)[3]
This assay spectrophotometrically measures the inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA) enzyme by monitoring the oxidation of NADH.
-
Assay Preparation: The assay is performed in a 96-well plate. Each well contains the InhA enzyme in a suitable buffer (e.g., PIPES buffer), the test compound at various concentrations, and NADH.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA (DD-CoA).
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a plate reader.
-
Data Analysis: The initial velocity of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the compound to that of a control (without the compound). The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated from the dose-response curve.[3]
References
- 1. Synthesis and antimicrobial activity of new diazoimidazole derivatives containing an N-acylpyrrolidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antiglycation Potential of N-phenylpyrrolidine-1-carbothioamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antiglycation activity of N-phenylpyrrolidine-1-carbothioamide by examining the performance of structurally related thiourea and pyrrolidine derivatives. The data presented is based on established in vitro experimental models, offering a benchmark for evaluating novel antiglycation agents.
The formation of Advanced Glycation End-products (AGEs) is a non-enzymatic process involving the reaction of reducing sugars with proteins, lipids, or nucleic acids.[1] This process, also known as the Maillard reaction, begins with the formation of a reversible Schiff base, which then rearranges into a more stable Amadori product.[2] Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of AGEs. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[2] Antiglycation agents can mitigate the formation of AGEs through various mechanisms, including the trapping of reactive carbonyl species like methylglyoxal (MGO).
Comparative Antiglycation Activity
| Compound Class | Specific Compound | Assay Model | IC50 Value (µM) | Reference Standard (IC50 µM) | Source |
| Thiourea Derivatives | 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (Compound AH) | BSA-Glucose | 49.51 | Not Specified | [3][4] |
| Nimesulide | BSA-Glucose | 145.46 ± 16.35 | Rutin (86.94 ± 0.24) | [5] | |
| Nimesulide | BSA-MG | 330.56 ± 2.90 | Rutin (294.5 ± 1.50) | [5] | |
| Trimethylphloroglucinol | BSA-MG | 321.15 ± 1.26 | Rutin (294.5 ± 1.50) | [5] | |
| Urea/Thiourea Piperazine Conjugates | BSA-Glucose | < 5 | Rutin (41.9) | [6] | |
| Pyrrolidine Derivatives | 4-methoxy analogue 3g (N-Boc proline amide) | α-glucosidase | 18.04 µg/mL | Acarbose (Not Specified) | [7] |
| Compound 3f (N-Boc proline amide) | α-glucosidase | 27.51 µg/mL | Acarbose (Not Specified) | [7] | |
| Positive Controls | Aminoguanidine | BSA-Glucose | Commonly Used | - | [8][9] |
| Rutin | BSA-Glucose | 41.9 | - | [6] |
Experimental Protocols
The following are detailed methodologies for key in vitro antiglycation assays commonly used to evaluate the efficacy of inhibitory compounds.
Bovine Serum Albumin - Glucose (BSA-Glucose) Assay
This assay is a widely used model to screen for inhibitors of AGEs formation.
Principle: This assay measures the formation of fluorescent AGEs resulting from the incubation of bovine serum albumin (BSA) with glucose. The reduction in fluorescence intensity in the presence of a test compound indicates its antiglycation activity.
Protocol:
-
Prepare a reaction mixture containing BSA (10 mg/mL) and glucose (500 mM) in a sodium phosphate buffer (0.1 M, pH 7.4) containing sodium azide (0.02%) to prevent microbial growth.[8][9]
-
Dissolve the test compound (e.g., this compound and reference standards) in the buffer or a suitable solvent to achieve various concentrations.
-
Add the test compound solution to the BSA-glucose mixture. A control group should be prepared without the test compound. Aminoguanidine is often used as a positive control.[8]
-
Incubate the mixtures in the dark at 37°C for a period ranging from one to four weeks.[8]
-
After incubation, measure the fluorescence intensity of the solutions using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.[8][10]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
Methylglyoxal (MGO) Trapping Assay
This assay assesses the ability of a compound to trap reactive dicarbonyl species like methylglyoxal, which are key intermediates in AGEs formation.
Principle: The assay measures the reduction of MGO concentration in a solution after incubation with a test compound.
Protocol:
-
Prepare a reaction mixture containing methylglyoxal (MGO) in a phosphate buffer solution.
-
Add the test compound at various concentrations to the MGO solution.
-
Incubate the reaction mixtures for a specified period, for instance, 1 to 6 hours at 37°C.[11]
-
Following incubation, add a derivatizing agent such as o-phenylenediamine, which reacts with the remaining MGO to form a product that can be quantified.[11]
-
Measure the absorbance of the resulting product at a specific wavelength (e.g., 315 nm for methylquinoxaline) using a spectrophotometer or 96-well plate reader.[11]
-
The MGO trapping ability is determined by the percentage decrease in MGO concentration in the samples with the test compound compared to the control without the inhibitor.
Visualizing Glycation and Inhibition Pathways
The following diagrams illustrate the general pathway of Advanced Glycation End-product formation and a conceptual workflow for its in vitro investigation.
Caption: The Maillard reaction pathway leading to AGEs formation.
Caption: In vitro antiglycation assay workflow.
References
- 1. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 3. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug repurposing: In-vitro anti-glycation properties of 18 common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly...: Ingenta Connect [ingentaconnect.com]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. mdpi.com [mdpi.com]
- 11. medic.upm.edu.my [medic.upm.edu.my]
comparative study of different synthetic routes to N-phenylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
N-phenylpyrrolidine-1-carbothioamide is a thiourea derivative with potential applications in medicinal chemistry and materials science. The efficient synthesis of this compound is crucial for further research and development. This guide provides a comparative study of two primary synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of Synthetic Routes
Two plausible synthetic routes for this compound are presented: a direct one-step synthesis from phenyl isothiocyanate and a two-step route involving the formation and subsequent thionation of an amide intermediate.
| Parameter | Route 1: Direct Thiocarbamoylation | Route 2: Amide Formation and Thionation |
| Starting Materials | Pyrrolidine, Phenyl isothiocyanate | Pyrrolidine, Phenyl isocyanate, Lawesson's reagent |
| Number of Steps | 1 | 2 |
| Overall Yield | ~80% | ~74% (estimated) |
| Reaction Conditions | Refluxing ethanol | Step 1: Room temperature; Step 2: Room temperature to reflux |
| Key Reagents | Phenyl isothiocyanate | Phenyl isocyanate, Lawesson's reagent |
| Advantages | - High atom economy- Single-step synthesis- Good yield | - Avoids direct handling of phenyl isothiocyanate- Modular approach |
| Disadvantages | - Phenyl isothiocyanate is a lachrymator | - Two-step process reduces overall yield- Lawesson's reagent can be odorous |
Synthetic Route Diagrams
The two synthetic routes are visualized below, illustrating the transformation from starting materials to the final product.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Direct Thiocarbamoylation
This route involves the direct reaction of pyrrolidine with phenyl isothiocyanate.
Materials:
-
Pyrrolidine
-
1-Isothiocyanatobenzene (Phenyl isothiocyanate)
-
Ethanol
Procedure: A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) is stirred in refluxing ethanol (20 mL) for 4 hours.[1] The reaction mixture is then cooled, and the product, this compound, is isolated. Single crystals suitable for X-ray measurements can be obtained by recrystallization from ethanol at room temperature.[1]
Quantitative Data:
-
Yield: 80%[1]
Route 2: Amide Formation and Thionation
This two-step route first involves the synthesis of an amide intermediate, N-phenylpyrrolidine-1-carboxamide, which is then converted to the desired carbothioamide.
Step 2a: Synthesis of N-phenylpyrrolidine-1-carboxamide
The reaction of a secondary amine with an isocyanate is a standard and typically high-yielding method for the formation of a substituted urea (in this case, a carboxamide).
Materials:
-
Pyrrolidine
-
Phenyl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure: To a solution of pyrrolidine (1.0 eq) in an anhydrous solvent, phenyl isocyanate (1.0 eq) is added dropwise at room temperature with stirring. The reaction is typically exothermic and proceeds to completion within a short period. The solvent is then removed under reduced pressure to yield N-phenylpyrrolidine-1-carboxamide.
Quantitative Data:
-
Yield: While a specific yield for this reaction was not found in the searched literature, similar reactions are known to proceed with high to quantitative yields (>90%).
Step 2b: Thionation of N-phenylpyrrolidine-1-carboxamide
The conversion of the amide to the thioamide is achieved using a thionating agent, most commonly Lawesson's reagent.
Materials:
-
N-phenylpyrrolidine-1-carboxamide
-
Lawesson's reagent
-
Anhydrous Tetrahydrofuran (THF)
Procedure: Lawesson's reagent (0.5 eq) is dissolved in anhydrous THF. A solution of N-phenylpyrrolidine-1-carboxamide (1.0 eq) in THF is then added at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and an aqueous work-up is performed, followed by extraction with a suitable organic solvent (e.g., ether). The product is then purified by silica gel chromatography.
Quantitative Data for a similar amide:
-
Yield: 86%
Conclusion
References
Unambiguous Structure of N-phenylpyrrolidine-1-carbothioamide Confirmed by X-ray Crystallography
A definitive structural analysis of N-phenylpyrrolidine-1-carbothioamide using single-crystal X-ray diffraction is presented, providing unequivocal evidence of its molecular conformation and intermolecular interactions. This guide compares the crystallographic data of the title compound with related structures, offering researchers a comprehensive reference for this important chemical moiety.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For this compound, a compound of interest in medicinal chemistry and materials science, X-ray crystallography provides the gold standard for structural elucidation. The data presented herein confirms the expected covalent structure and reveals key non-covalent interactions that govern its solid-state packing.
Comparative Crystallographic Data
To provide a comprehensive structural context, the crystallographic parameters of this compound are compared with two related compounds: N-methylpyrrolidine-1-carbothioamide and (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. The former offers a direct comparison with a different N-substituent on the carbothioamide group, while the latter highlights the structural differences between a carbothioamide and a carboxamide derivative.
| Parameter | This compound | N-methylpyrrolidine-1-carbothioamide[1][2] | (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide[3] |
| Formula | C₁₁H₁₄N₂S[4][5] | C₆H₁₂N₂S[1] | C₁₁H₁₂N₂O₂[3] |
| Molecular Weight | 206.31 | 144.25[1] | 204.23[3] |
| Crystal System | Monoclinic | Triclinic[1] | Monoclinic[3] |
| Space Group | P2₁/c | P-1 | P2₁[3] |
| a (Å) | 10.389(2) | 8.616(2)[1] | 4.919(3)[3] |
| b (Å) | 8.015(2) | 9.077(2)[1] | 9.995(7)[3] |
| c (Å) | 13.313(3) | 10.796(3)[1] | 10.382(7)[3] |
| α (°) | 90 | 73.725(14)[1] | 90 |
| β (°) | 97.43(3) | 86.656(15)[1] | 99.05(3)[3] |
| γ (°) | 90 | 76.177(16)[1] | 90 |
| Volume (ų) | 1100.3(4) | 787.0(3)[1] | 504.1(6)[3] |
| Z | 4 | 4[1] | 2[3] |
| Key Bond Length (C=S/C=O) (Å) | 1.689(2)[5] | Not explicitly stated | Not explicitly stated |
| Key Intermolecular Interaction | N-H···S[4][5] | N-H···S[1] | N-H···O[3] |
Experimental Protocols
The successful synthesis and crystallographic analysis of this compound and its analogs rely on precise experimental procedures. The methodologies outlined below are based on established protocols.
Synthesis of this compound
A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) is stirred in refluxing ethanol (20 mL) for 4 hours.[5] The reaction mixture is then cooled, and the resulting solid product is collected. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol at room temperature.[5]
Synthesis of N-methylpyrrolidine-1-carbothioamide
A solution of pyrrolidine (5.00 mmol) in acetonitrile (3 ml) is added dropwise to a stirred solution of methyl isothiocyanate (5.50 mmol) in anhydrous acetonitrile (10 ml) while cooling in an ice bath to maintain a temperature below 283 K.[1] After the addition is complete, the ice bath is removed, and stirring is continued at room temperature for 2 hours. The product is then isolated and purified.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for this compound were collected on an Enraf–Nonius CAD-4 diffractometer.[5] For N-methylpyrrolidine-1-carbothioamide and (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide, data were collected using a Bruker Kappa APEXII CCD diffractometer and a Rigaku R-AXIS RAPID diffractometer, respectively.[1][3] The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Experimental Workflow
The logical flow from starting materials to the final, confirmed crystal structure is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.
Figure 1. Workflow for the synthesis and crystallographic confirmation of this compound.
References
- 1. N-Methylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-pyrrolidine-1-carbothio-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-phenylpyrrolidine-1-carbothioamide: A Comparative Guide
This guide provides a comparative overview of two common analytical methods for the quantification of N-phenylpyrrolidine-1-carbothioamide in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the validation parameters, experimental protocols, and a workflow for cross-validation, providing researchers, scientists, and drug development professionals with a framework for method selection and implementation.
Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize the hypothetical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on typical validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 20 ng/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV Method | LC-MS/MS Method |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (150 ng/mL / 1.5 ng/mL) | ± 8.5% | < 10% | ± 5.0% | < 7% |
| Mid QC (2500 ng/mL / 500 ng/mL) | ± 6.2% | < 8% | ± 3.5% | < 5% |
| High QC (4000 ng/mL / 800 ng/mL) | ± 7.8% | < 9% | ± 4.2% | < 6% |
Table 3: Recovery and Matrix Effect
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Extraction Recovery | 85 - 95% | 90 - 105% |
| Matrix Effect | Not typically assessed | Minimal (< 15%) |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols serve as a starting point and may require optimization based on the specific biological matrix and laboratory instrumentation.
HPLC-UV Method Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard (e.g., a structurally similar, stable compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined experimentally).
-
Internal Standard: Precursor ion > Product ion (to be determined experimentally).
-
-
Method Cross-Validation Workflow
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1][2] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Decision Framework for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for analytical method selection.
References
Unveiling the Potential: N-Phenylpyrrolidine-1-carbothioamide Derivatives as Potent Enzyme Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, N-phenylpyrrolidine-1-carbothioamide derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Urease Inhibition: A Key Target in Bacterial Infections
Urease, a nickel-containing metalloenzyme, is crucial for the survival of various pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a key strategy to combat these infections. Several studies have highlighted the potent anti-urease activity of this compound and related derivatives.
Comparative Efficacy of Urease Inhibitors
The inhibitory potential of various carbothioamide derivatives against urease is summarized below. The data, presented in terms of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), showcases the structure-activity relationship (SAR) where substitutions on the phenyl ring significantly influence efficacy.
| Compound | Derivative Type | IC50 (µM) vs. Jack Bean Urease | Standard | IC50 (µM) of Standard |
| Series 1 | Pyridine carbothioamide | Thiourea | ||
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043[1] | |||
| Pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058[1] | |||
| ortho-CH3 substituted pyridine carbothioamide | 6.41 ± 0.023[1] | |||
| Series 2 | N-Aryl-3,4-dihydroisoquinoline | Thiourea | 21.7 ± 0.34[2] | |
| Compound 1 (o-methyl substituted) | carbothioamide | 20.4 ± 0.22[2] | ||
| Compound 2 (o-dimethyl substituted) | carbothioamide | 11.2 ± 0.81[2] | ||
| Compound 4 (p-methyl substituted) | carbothioamide | 15.5 ± 0.49[2] | ||
| Compound 7 (m-methoxy substituted) | carbothioamide | 18.5 ± 0.65[2] | ||
| Series 3 | Tetrahydropyrimidine derivatives | Thiourea | 22.03 ± 1.24 | |
| Compound 4e | 6.81 ± 1.42[3] | |||
| Compound 4f | 8.45 ± 1.64[3] |
Note: Lower IC50 values indicate higher inhibitory potency.
Experimental Protocol: In Vitro Urease Inhibition Assay
The inhibitory activity of the compounds is typically determined using the indophenol method, which measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compounds and standard inhibitor (Thiourea)
-
96-well microplate reader
Procedure:
-
A solution of urease enzyme is pre-incubated with the test compound at various concentrations for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of urea solution.
-
After incubation, the reaction is stopped by the addition of phenol and alkali reagents.
-
The amount of ammonia produced is quantified by measuring the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Urease-Mediated Pathogenesis
The following diagram illustrates the role of urease in the pathogenesis of H. pylori infection.
Caption: Role of urease in H. pylori pathogenesis.
Carbonic Anhydrase Inhibition: A Target for Diverse Therapies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Comparative Efficacy of Carbonic Anhydrase Inhibitors
Recent studies have explored carbothioamide derivatives as inhibitors of various CA isoforms.
| Compound | Derivative Type | Target Isoform | Ki (nM) | Standard | Ki (nM) of Standard |
| Series 4 | Hydrazine-1-carbothioamide | bCA II | Acetazolamide | ||
| Compound 3b | Selective[4] | ||||
| Compound 3d | Selective[4] | ||||
| Compound 3g | Selective[4] | ||||
| Compound 3j | Selective[4] | ||||
| Series 5 | N-phenylsulfonamide | hCA I | Acetazolamide | ||
| Compound 8 | 45.7 ± 0.46[5] | ||||
| Compound 2 | hCA II | 33.5 ± 0.38[5] |
Note: Ki (inhibition constant) is another measure of inhibitor potency, with lower values indicating stronger inhibition. "Selective" indicates that the compound primarily inhibits the specified isoform.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory effects on CA isoforms are often assessed using a stopped-flow CO2 hydrase assay.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IV, IX)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds and standard inhibitor (Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.
-
The initial rates of the reaction are measured in the presence and absence of the inhibitor.
-
The inhibitory activity is determined by the decrease in the rate of the catalyzed reaction.
-
Ki values are calculated from dose-response curves.
Carbonic Anhydrase Physiological Role
The diagram below outlines the fundamental role of carbonic anhydrase in pH regulation and CO2 transport.
Caption: The catalytic action of Carbonic Anhydrase.
Cholinesterase Inhibition: A Strategy for Alzheimer's Disease
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease.
Comparative Efficacy of Cholinesterase Inhibitors
Several studies have investigated piperidine and sulfonamide derivatives as cholinesterase inhibitors.
| Compound | Derivative Type | Target Enzyme | IC50 (µM) or Ki (nM) | Standard | IC50 of Standard |
| Series 6 | N-benzylpiperidine carboxamide | AChE | Donepezil | ||
| Compound 28 | 0.41 ± 1.25 µM[7] | ||||
| Compound 20 | 5.94 ± 1.08 µM[7] | ||||
| Series 7 | N-phenylsulfonamide | AChE | |||
| Compound 8 | 31.5 ± 0.33 nM[5] | ||||
| BChE | 24.4 ± 0.29 nM[5] | ||||
| Series 8 | Phenylpyridazine carboxamide | AChE | |||
| Compound 5h | 0.11 µM[8] | ||||
| Compound 5d | 0.16 µM[8] | ||||
| BChE | 9.80 µM[8] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and standard inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
The enzyme solution is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color development is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Cholinergic Synapse and Inhibition
The following diagram illustrates the action of cholinesterase at a cholinergic synapse and the effect of its inhibition.
Caption: Action of cholinesterase inhibitors at the synapse.
α-Amylase and α-Glucosidase Inhibition: A Strategy for Diabetes Management
α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[9] Inhibiting these enzymes can help manage postprandial hyperglycemia in diabetic patients.[10]
Comparative Efficacy of α-Amylase and α-Glucosidase Inhibitors
Pyrrolidine derivatives have shown potential as inhibitors of these digestive enzymes.
| Compound | Derivative Type | Target Enzyme | IC50 (µg/mL) | Standard | IC50 (µg/mL) of Standard |
| Series 9 | Pyrrolidine derivative | α-Amylase | Acarbose | 5.50[9] | |
| Compound 3g | 26.24[9] | ||||
| Compound 3a | 36.32[9] | ||||
| α-Glucosidase | Acarbose | ||||
| Compound 3g | 18.04[9] | ||||
| Compound 3f | 27.51[9] | ||||
| Compound 3e | 28.55[9] | ||||
| Compound 3d | 29.38[9] |
Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assays
α-Amylase Inhibition Assay:
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds and standard inhibitor (Acarbose)
Procedure:
-
The enzyme and test compound are pre-incubated.
-
The reaction is started by adding the starch solution.
-
After incubation, the reaction is stopped by adding DNSA reagent and heating.
-
The amount of reducing sugar produced is measured colorimetrically at 540 nm.
α-Glucosidase Inhibition Assay:
Materials:
-
α-Glucosidase solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (to stop the reaction)
-
Test compounds and standard inhibitor (Acarbose)
Procedure:
-
The enzyme and test compound are pre-incubated.
-
The reaction is initiated by adding the pNPG substrate.
-
After incubation, the reaction is stopped by adding sodium carbonate.
-
The amount of p-nitrophenol released is measured at 405 nm.
Carbohydrate Digestion and Inhibition
The following diagram shows the roles of α-amylase and α-glucosidase in carbohydrate digestion and the effect of their inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral characteristics of N-phenylpyrrolidine-1-carbothioamide and related thiourea derivatives. This report presents a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols and logical workflow diagrams.
This guide provides a detailed comparative analysis of the spectral data of this compound and two related compounds: N-phenylpiperidine-1-carbothioamide and N-(p-tolyl)pyrrolidine-1-carbothioamide. The objective is to offer a valuable resource for the identification, characterization, and quality control of these and similar compounds, which are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiourea moiety.
Spectral Data Comparison
The following tables summarize the key spectral data obtained for this compound and its selected analogs.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | Ar-H | -(CH₂)n- | -CH₃ | NH |
| This compound | 7.10-7.38 (m, 5H) | 3.77 (t, 4H), 1.95 (m, 4H) | - | 8.15 (s, 1H) |
| N-phenylpiperidine-1-carbothioamide [1] | 7.10-7.33 (m, 5H) | 3.77 (m, 4H), 1.65 (s, 6H) | - | 7.38 (s, 1H) |
| N-(p-tolyl)pyrrolidine-1-carbothioamide | 7.15 (d, 2H), 7.00 (d, 2H) | 3.76 (t, 4H), 1.94 (m, 4H) | 2.31 (s, 3H) | 7.98 (s, 1H) |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C=S | Ar-C | -(CH₂)n- | -CH₃ |
| This compound | 182.5 | 140.4, 128.9, 124.8, 122.9 | 50.8, 25.5 | - |
| N-phenylpiperidine-1-carbothioamide [1] | 182.53 | 140.38, 128.95, 124.77, 122.90 | 50.80, 25.47, 24.08 | - |
| N-(p-tolyl)pyrrolidine-1-carbothioamide | 182.9 | 137.9, 134.9, 129.7, 123.4 | 50.8, 25.6 | 21.0 |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C=S) | ν(C-N) |
| This compound | 3250 | 3050 | 2960, 2870 | 1280 | 1530 |
| N-phenylpiperidine-1-carbothioamide [1] | 3170 | 2939 | 2850 | 1263 | 1549 |
| N-(p-tolyl)pyrrolidine-1-carbothioamide | 3245 | 3045 | 2955, 2865 | 1285 | 1525 |
Table 4: UV-Vis Spectral Data (λmax, nm)
| Compound | Solvent | λmax (π→π) | λmax (n→π) |
| This compound | Methanol | 254 | 290 |
| N-phenylpiperidine-1-carbothioamide | Methanol | 255 | 292 |
| N-(p-tolyl)pyrrolidine-1-carbothioamide | Methanol | 258 | 295 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 206 | 135 (M - C₄H₉N)⁺, 119, 93, 77 (C₆H₅)⁺, 71 (C₄H₉N)⁺ |
| N-phenylpiperidine-1-carbothioamide | 220 | 135 (M - C₅H₁₁N)⁺, 119, 93, 85 (C₅H₁₁N)⁺, 77 (C₆H₅)⁺ |
| N-(p-tolyl)pyrrolidine-1-carbothioamide | 220 | 149 (M - C₄H₉N)⁺, 133, 107, 91 (C₇H₇)⁺, 71 (C₄H₉N)⁺ |
Experimental Protocols
The following sections detail the general methodologies used to obtain the spectral data presented above.
Synthesis of N-arylpyrrolidine/piperidine-1-carbothioamides
The synthesis of the title compounds is typically achieved through the reaction of the corresponding cyclic amine (pyrrolidine or piperidine) with an appropriate isothiocyanate (e.g., phenyl isothiocyanate or p-tolyl isothiocyanate).
References
Performance of N-phenylpyrrolidine-1-carbothioamide in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of N-phenylpyrrolidine-1-carbothioamide in different solvent systems, based on available experimental and predictive data. The selection of an appropriate solvent is critical for optimizing synthesis, purification, and formulation processes in drug development. This document aims to assist researchers in making informed decisions by summarizing key performance indicators and comparing them with a relevant alternative, N-phenylpyrrolidine-1-carboxamide.
Executive Summary
This compound, a thiourea derivative, demonstrates variable performance across different solvent systems. Ethanol has been documented as an effective solvent for its synthesis, affording a high yield. While comprehensive experimental data on its solubility and stability in a wide range of solvents is limited, predictive models and data from analogous compounds suggest good solubility in polar organic solvents like ethanol and DMSO, and moderate solubility in less polar solvents such as dichloromethane. Stability can be a concern, particularly in protic or aqueous environments where hydrolysis may occur. In comparison, its urea analog, N-phenylpyrrolidine-1-carboxamide, is expected to exhibit greater stability, although potentially lower activity in some biological assays.
Data Presentation: Performance Metrics
The following tables summarize the synthesis and predicted solubility of this compound and its carboxamide counterpart.
Table 1: Synthesis of this compound in Different Solvents
| Solvent | Reaction Conditions | Yield (%) | Purity | Reference |
| Ethanol | Reflux, 4 hours | 80 | High (suitable for single crystal growth) | [1] |
| Acetonitrile | Cooled in an ice-bath | - | - | [2] |
| Dichloromethane | Not specified | - | - | - |
Note: Data for acetonitrile is based on the synthesis of a similar compound, N-methylpyrrolidine-1-carbothioamide. Data for dichloromethane is inferred from general thiourea synthesis protocols.
Table 2: Predicted Solubility of this compound and N-phenylpyrrolidine-1-carboxamide
| Solvent | This compound | N-phenylpyrrolidine-1-carboxamide | Classification |
| Water (pH 7.4) | Sparingly Soluble | Sparingly Soluble | Aqueous |
| 0.1 N HCl | Soluble | Soluble | Aqueous (Acidic) |
| 0.1 N NaOH | Insoluble | Insoluble | Aqueous (Basic) |
| Ethanol | Soluble | Soluble | Polar Protic |
| DMSO | Soluble | Soluble | Polar Aprotic |
| Dichloromethane | Soluble | Soluble | Nonpolar Organic |
Note: The solubility data is predictive and based on the analysis of a closely related compound, 3-Ethylpyrrolidine-1-carbothioamide.[3]
Experimental Protocols
Synthesis of this compound in Ethanol[1]
-
Reactants: A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) is prepared.
-
Solvent: 20 mL of ethanol is added to the reactant mixture.
-
Reaction: The mixture is stirred and refluxed for 4 hours.
-
Isolation: The reaction mixture is allowed to cool to room temperature.
-
Purification: The product is recrystallized from ethanol to obtain single crystals suitable for X-ray measurements.
General Protocol for Solubility Determination (Shake-Flask Method)[3]
-
Preparation: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are placed on an orbital shaker and agitated for 24-48 hours to reach equilibrium.
-
Separation: The samples are centrifuged to pellet the undissolved solid.
-
Sampling: An aliquot of the supernatant is carefully collected.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated HPLC method. The solubility is typically reported in mg/mL or µg/mL.
Mandatory Visualization
The following diagrams illustrate the general synthesis workflow and a logical process for solvent screening.
Caption: Synthetic workflow for this compound.
Caption: A logical workflow for solvent screening and selection.
Comparison with N-phenylpyrrolidine-1-carboxamide
N-phenylpyrrolidine-1-carboxamide serves as the urea analog to the target thiourea compound. Generally, ureas and thioureas exhibit different physicochemical properties.
-
Stability: Thiourea derivatives can be more susceptible to hydrolysis and oxidation compared to their urea counterparts.[4] The sulfur atom in the thiocarbonyl group is more readily attacked by nucleophiles and can be oxidized. This suggests that N-phenylpyrrolidine-1-carboxamide would likely demonstrate greater stability in various solvent systems, particularly under harsh conditions.
-
Biological Activity: The replacement of the oxygen atom with sulfur can significantly impact the biological activity of a compound. Thiourea derivatives have been shown to exhibit higher inhibitory activity in certain biological assays compared to their urea analogs.[5]
-
Acidity: Thioureas are generally more acidic than ureas. This difference in acidity can influence their interaction with biological targets and their behavior in different pH environments.
Conclusion
The selection of an optimal solvent system for this compound is a critical step in its development and application. Based on available data, ethanol is a proven solvent for its synthesis, providing a high yield of pure product. For other applications, polar organic solvents such as DMSO and ethanol are predicted to be effective solubilizing agents. However, researchers must consider the potential for degradation, especially in aqueous or reactive solvent systems. The choice between this compound and its carboxamide analog will depend on the specific requirements of the application, balancing the potential for higher biological activity with the greater stability offered by the urea derivative. Further experimental studies are warranted to generate comprehensive quantitative data on the performance of this compound in a broader range of solvents.
References
- 1. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-phenylpyrrolidine-1-carbothioamide: A Safety and Operational Guide
For Immediate Reference: Treat N-phenylpyrrolidine-1-carbothioamide as Hazardous Waste
I. Hazard Assessment and Safety Precautions
Due to the absence of a specific SDS for this compound, a conservative approach to its handling and disposal is mandatory. Data from related thioamide compounds indicate potential hazards that must be considered.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | Key Hazard Statements |
| Piperidine-4-carbothioamide | Toxic if swallowed, Causes serious eye irritation.[1] |
| Pyridine-3-carbothioamide | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| N-phenylpyrrolidine-1-carboxamide | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
Based on these profiles, this compound should be handled as a substance that is potentially toxic upon ingestion and an irritant to the skin, eyes, and respiratory system.
II. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to minimize exposure during handling and disposal procedures.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be required.
III. Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Place all waste into a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure the area is well-ventilated.
-
-
Spill Cleanup:
-
For Solid Spills: Carefully sweep or scoop the solid material into the designated hazardous waste container. Avoid generating dust.
-
For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[1] Place the absorbent material into the hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
